20-Hydroxy-3-oxo-28-lupanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33) |
InChI Key |
OWUOWYKFORUAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to Natural Sources and Extraction
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural sources and extraction methodologies for the promising triterpenoid, 20-Hydroxy-3-oxo-28-lupanoic acid. This document consolidates available scientific literature to offer a comprehensive resource for the isolation and purification of this bioactive compound.
Natural Provenance
This compound, a lupane-type triterpene, has been identified and isolated from plant species belonging to the Euphorbiaceae and Berberidaceae families. The primary documented botanical sources include:
-
Mahonia bealei (Beale's barberry) : The leaves of this evergreen shrub from the Berberidaceae family have been confirmed as a source of this compound. Detailed extraction and isolation protocols from this plant have been published, providing a clear pathway for obtaining the pure compound.[1][2][3]
Quantitative Data from Extraction
The isolation of this compound from Mahonia bealei leaves has been quantified, providing a benchmark for extraction efficiency. The following table summarizes the yield obtained from a specific fraction of the plant extract.
| Natural Source | Plant Part | Starting Material | Extraction Method | Final Yield of Pure Compound | Reference |
| Mahonia bealei | Leaves | 40 g of Dichloromethane (B109758) (CH₂Cl₂) fraction | Silica (B1680970) Gel Chromatography followed by Preparative HPLC | 21.0 mg | [1][2] |
Detailed Experimental Protocols
The following section outlines the experimental methodology for the isolation of this compound from the leaves of Mahonia bealei, as documented in scientific literature.[1][2]
Plant Material and Initial Extraction
Fresh leaves of Mahonia bealei are collected and processed. A dichloromethane (CH₂Cl₂) fraction is prepared from the initial crude extract of the leaves. This fraction serves as the starting material for the isolation of the target compound.
Chromatographic Separation and Purification
The isolation protocol involves a multi-step chromatographic process:
-
Silica Gel Column Chromatography :
-
Forty grams (40 g) of the dried dichloromethane fraction is subjected to silica gel column chromatography.
-
A gradient solvent system of hexane (B92381) and dichloromethane (CH₂Cl₂) is employed for elution, starting from a ratio of 5:1 and progressing to 1:2 (hexane:CH₂Cl₂).
-
The elution is monitored by Thin Layer Chromatography (TLC) analysis, and a total of 11 fractions are collected.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Fraction 8 from the silica gel column, identified as containing the target compound, is further purified using preparative HPLC.
-
This final purification step yields 21.0 mg of this compound.
-
The purity of the isolated compound is determined to be approximately 97% by High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualized Experimental Workflow
The following diagrams illustrate the key stages of the extraction and isolation process for this compound.
Caption: Workflow for the extraction and isolation of this compound.
Caption: Reported anti-inflammatory mechanism of this compound.[3]
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 20-hydroxy-3-oxo-28-lupanoic acid, a lupane-type pentacyclic triterpenoid (B12794562). While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated, this document synthesizes the current understanding of triterpenoid biosynthesis, focusing on the key enzymatic steps from the central metabolism to the functionalization of the lupane (B1675458) skeleton. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the precursor pathways, key enzyme families, and putative reaction sequences. Detailed experimental protocols for the characterization of the enzymes likely involved are also provided, alongside a quantitative analysis of related triterpenoids to serve as a methodological reference.
Introduction
Lupane-type triterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive candidates for drug discovery and development. The molecule this compound features three key oxidative modifications to the lupeol (B1675499) backbone: a ketone at the C-3 position, a hydroxyl group at the C-20 position, and a carboxylic acid at the C-28 position. Understanding the biosynthetic pathway of this and related molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide will detail the known and hypothesized enzymatic steps leading to the formation of this compound.
The Upstream Pathway: From Mevalonate to Lupeol
The biosynthesis of all triterpenoids, including the lupane class, originates from the mevalonic acid (MVA) pathway in the cytoplasm and endoplasmic reticulum.[1][2] This pathway provides the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The key steps in the formation of the lupane scaffold are:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 compound, FPP.
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to produce the C30 linear precursor, squalene.
-
Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase.[1]
-
Cyclization: The final step in forming the characteristic pentacyclic structure is the cyclization of 2,3-oxidosqualene. In the case of lupane triterpenoids, this reaction is catalyzed by lupeol synthase (LUS), an oxidosqualene cyclase (OSC), to produce lupeol.[3][4]
Figure 1: Biosynthetic pathway from Acetyl-CoA to Lupeol.
Proposed Biosynthetic Pathway of this compound from Lupeol
The conversion of lupeol to this compound involves three distinct oxidative modifications. The precise order of these reactions is currently unknown, and it is plausible that different sequences occur in different organisms or that multifunctional enzymes catalyze more than one step. The enzymes responsible for the C-20 hydroxylation and C-3 oxidation of lupane triterpenoids have not yet been definitively identified.
C-28 Oxidation: A Well-Characterized Step
The oxidation of the C-28 methyl group to a carboxylic acid is the best-understood part of the functionalization of the lupane skeleton. This transformation is catalyzed by cytochrome P450 monooxygenases (CYPs), particularly from the CYP716 family.[5] This is a three-step process:
-
Hydroxylation: The C-28 methyl group is first hydroxylated to form a primary alcohol, betulin (B1666924).
-
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding betulinic acid.
A notable example is NaCYP716A419 from Nicotiana attenuata, which has been shown to catalyze this entire three-step oxidation sequence on the lupeol scaffold.[5]
C-3 Oxidation: A Putative Dehydrogenase-Mediated Reaction
The conversion of the 3-hydroxyl group of the lupane skeleton to a 3-oxo (keto) group is likely catalyzed by a dehydrogenase. While the specific enzyme in this biosynthetic pathway is unknown, the biotransformation of betulin to betulone (B1248025) (lup-20(29)-en-3-one) by the yeast Rhodotorula mucilaginosa indicates the existence of enzymes capable of performing this oxidation.[6] Further research is needed to identify and characterize the plant-based dehydrogenase or oxidase responsible for this step in the biosynthesis of 3-oxo-lupane triterpenes.[7]
C-20 Hydroxylation: The Missing Link
The hydroxylation at the C-20 position is the least understood of the three modifications. This reaction is also expected to be catalyzed by a cytochrome P450 monooxygenase, given the known versatility of this enzyme superfamily in hydroxylating unactivated carbon atoms in terpenoid biosynthesis.[8] However, to date, no specific CYP has been identified that performs C-20 hydroxylation on a lupane-type triterpenoid. The identification of this enzyme is a key remaining challenge in fully elucidating the biosynthetic pathway.
Figure 2: A proposed biosynthetic pathway for this compound.
Quantitative Analysis of Triterpenoids
While quantitative data for the biosynthetic pathway of this compound is not available, methodologies for the quantitative analysis of related triterpenoids can serve as a valuable reference. A study on Pulsatilla chinensis successfully quantified 119 triterpenoids in different tissues using ultra-high performance liquid chromatography coupled to triple quadrupole mass spectrometry (UHPLC-QQQ-MS).[9]
Table 1: Summary of Analytical Parameters for Triterpenoid Quantification in P. chinensis [9]
| Parameter | Method | Details |
| Instrumentation | UHPLC-QQQ-MS | Provides high sensitivity and selectivity for complex mixtures. |
| Column | C18 reversed-phase | Standard for separation of moderately nonpolar compounds like triterpenoids. |
| Mobile Phase | Gradient elution with water (containing formic acid) and acetonitrile/methanol. | Optimizes separation of a wide range of triterpenoids with varying polarities. |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic triterpenoids. | Efficiently ionizes the target analytes for MS detection. |
| Quantification | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive method for quantification based on precursor-to-product ion transitions. |
| Validation | Linearity, precision, repeatability, stability, and recovery. | Ensures the reliability and accuracy of the quantitative data. |
Experimental Protocols
The characterization of the unknown enzymes in this pathway, particularly the putative C-3 dehydrogenase/oxidase and the C-20 hydroxylase (CYP450), will rely on heterologous expression and in vitro/in vivo assays.
General Workflow for Enzyme Characterization
Figure 3: General experimental workflow for the characterization of biosynthetic enzymes.
Protocol for Heterologous Expression and Characterization of Plant Cytochrome P450s
This protocol is adapted from general methods for expressing plant CYPs in Saccharomyces cerevisiae (yeast), a common and effective eukaryotic host.
1. Gene Cloning and Vector Construction:
- Identify candidate CYP genes from plant transcriptomic data.
- Amplify the full-length coding sequence of the candidate CYP and its corresponding cytochrome P450 reductase (CPR) from plant cDNA.
- Clone the CYP and CPR genes into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). Co-expression of a CPR is often necessary for P450 activity.[10][11]
2. Yeast Transformation and Expression:
- Transform the expression construct into a suitable yeast strain (e.g., INVSc1).
- Grow a pre-culture in selective synthetic defined (SD) medium containing glucose.
- Inoculate the main culture in SD medium with glucose and grow to mid-log phase.
- Induce protein expression by transferring cells to a medium containing galactose instead of glucose. Incubate for 24-48 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding.
3. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in TEK buffer with protease inhibitors and lyse the cells using glass beads and vortexing.
- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and store at -80°C.
4. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate (B84403) buffer), the triterpenoid substrate (e.g., lupeol, betulinic acid, or 3-oxo-betulinic acid, solubilized with a detergent like Tween 20), and an NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the reaction at a suitable temperature (e.g., 28-30°C) for 1-2 hours.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
5. Product Analysis:
- Extract the products with the organic solvent.
- Dry the organic phase and resuspend the residue in a suitable solvent for analysis.
- Analyze the products by GC-MS or LC-MS to identify hydroxylated or oxidized derivatives of the substrate by comparing their mass spectra and retention times with authentic standards if available.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating example of the oxidative diversification of a common triterpenoid scaffold. While the initial steps leading to the formation of lupeol and the subsequent oxidation at C-28 are relatively well-understood, significant knowledge gaps remain concerning the enzymes responsible for C-3 oxidation and C-20 hydroxylation. The identification and characterization of these missing enzymes, likely a dehydrogenase/oxidase and a cytochrome P450 monooxygenase, respectively, are critical next steps. The methodologies and proposed pathway outlined in this guide provide a framework for future research aimed at fully elucidating this pathway. A complete understanding will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this and other valuable lupane-type triterpenoids for pharmaceutical and other applications.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodotorula mucilaginosa—alternative sources of natural carotenoids, lipids, and enzymes for industrial use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of triterpenoids in different tissues of Pulsatilla chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562) with significant therapeutic potential. The document details its chemical identity, biological activity, mechanism of action, and the experimental protocols used in its characterization, with a focus on its anti-inflammatory properties.
Chemical Identity and Synonyms
This compound is a naturally occurring metabolite found in plant species such as Mahonia bealei and those of the genus Jatropha.[1][2] For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.
| Type | Identifier |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid[3] |
| CAS Number | 93372-87-3[3][4] |
| Other Synonyms | 20-Hydroxy-3-oxolupan-28-oic acid[3], 20-Hydroxy-3-oxo-28-lupine acid[1], HOA[2][5][6], AKOS022184684[3], FS-9171[3] |
| Molecular Formula | C30H48O4[3] |
| Molecular Weight | 472.7 g/mol [3] |
Biological Activity and Mechanism of Action
This compound (HOA) has demonstrated significant anti-inflammatory effects.[2][5][6] Research has shown that it can attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[2][5][6]
The primary mechanism of action involves the downregulation of key inflammatory signaling pathways. HOA has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][6] This inhibitory effect is achieved through the suppression of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[2][6]
Furthermore, HOA inhibits the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2] Interestingly, it does not affect the nuclear translocation of activator protein 1 (AP-1).[2] The compound has also been noted to inhibit protein synthesis by binding to ribosomes.[3]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the dose-dependent effects of this compound (HOA) on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages, as reported by Cao et al. (2019).
Table 1: Effect of HOA on Nitric Oxide (NO) Production
| HOA Concentration (µM) | NO Production (% of LPS control) |
| 0 (LPS only) | 100% |
| 5 | ~85% |
| 10 | ~60% |
| 20 | ~40% |
Table 2: Effect of HOA on Pro-inflammatory Cytokine Production
| HOA Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| 0 (LPS only) | 100% | 100% |
| 5 | ~80% | ~90% |
| 10 | ~55% | ~70% |
| 20 | ~35% | ~50% |
Note: The values presented are estimations based on the graphical data from the cited literature and are intended for comparative purposes.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for this compound in attenuating the inflammatory response in LPS-stimulated macrophages.
Caption: HOA inhibits LPS-induced inflammatory pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound in RAW264.7 macrophages.
Cell Culture and Viability Assay
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT):
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of HOA for 24 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Nitric Oxide (NO) Production Assay
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of HOA for 30 minutes.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for an additional 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
Cytokine Measurement
-
Culture and treat RAW264.7 cells with HOA and LPS as described for the NO production assay.
-
Collect the culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions, with analysis performed by flow cytometry.
Quantitative Real-Time PCR (RT-qPCR)
-
Isolate total RNA from treated and untreated RAW264.7 cells using an appropriate RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform RT-qPCR using gene-specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis
-
Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p85, PDK1, Akt, IκBα, ERK, JNK, and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for these experimental protocols.
Caption: Workflow for in vitro anti-inflammatory assays.
References
- 1. This compound | Terpenoids | 93372-87-3 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 93372-87-3 | TDA37287 [biosynth.com]
- 4. Desvenlafaxine | CAS:93413-62-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 20-Hydroxy-3-oxo-28-lupanoic acid, a naturally occurring triterpenoid (B12794562) with significant therapeutic potential. This document details its physicochemical characteristics, outlines experimental protocols for its isolation and biological evaluation, and visualizes its known mechanisms of action.
Core Physical and Chemical Properties
This compound, a member of the lupane (B1675458) family of fatty acids, possesses a complex pentacyclic structure.[1] Its chemical and physical properties are summarized below, providing essential data for researchers working with this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [1][2][3] |
| Molecular Weight | 472.7 g/mol | [1][2][3] |
| CAS Number | 93372-87-3 | [1][2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Computed Boiling Point | 576.3 ± 15.0 °C at 760 mmHg | |
| Computed LogP | 6.4 | [3] |
| IUPAC Name | (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | [3] |
| SMILES | C[C@@]12CC[C@]3(CC--INVALID-LINK--C(C)(C)O)C(=O)O | [1] |
Biological Activity and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been noted for its potential as an anti-diabetic agent and an inhibitor of protein synthesis.[1]
Anti-inflammatory Effects
Research has shown that this compound can attenuate inflammatory responses in murine macrophages.[4] Its mechanism of action involves the modulation of several key inflammatory signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: It inhibits the activation of NF-κB, a critical regulator of inflammatory gene expression.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound influences the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammation.
-
Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway: It also affects the JAK-STAT pathway, another crucial signaling route in the inflammatory process.
-
PI3K/Akt Signaling Pathway: Studies have indicated its role in modulating the PI3K/Akt pathway.
By targeting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[1]
Experimental Protocols
Isolation from Mahonia bealei
A detailed protocol for the isolation of this compound from the leaves of Mahonia bealei has been reported. The general workflow is as follows:
-
Extraction: The dried leaves are extracted with a suitable solvent, such as dichloromethane, to obtain a crude extract.
-
Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and dichloromethane.
-
Purification: The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of this compound can be evaluated in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model, such as the RAW 264.7 cell line.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding LPS to the cell culture medium.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
3. Analysis of Signaling Pathways:
-
Western Blotting: To investigate the effect on signaling pathways, cell lysates are collected and subjected to Western blot analysis.
-
Antibodies specific to the phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB, p-MAPK, p-STAT3) are used to determine the activation status of these pathways.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways highlights its potential for the development of novel therapeutics for inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the pharmacological activities and mechanisms of this intriguing molecule.
References
- 1. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activity, with a primary focus on its well-documented anti-inflammatory properties. While preliminary data suggests potential anti-diabetic and protein synthesis inhibitory activities, in-depth quantitative and mechanistic studies in these areas are not extensively available in current scientific literature. This document synthesizes the existing data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key signaling pathways to support further research and development efforts.
Anti-inflammatory Activity
This compound, also referred to as 20-hydroxy-3-oxolupan-28-oic acid (HOA), has demonstrated significant anti-inflammatory effects in in vitro models.[1][2] The primary mechanism of action involves the suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The inhibitory effects of this compound on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are summarized below.
| Mediator | Concentration of HOA | % Inhibition | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) | 10 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] |
| 20 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| 30 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| 40 µM | Not specified | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| TNF-α | 10 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |
| 20 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| 40 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| IL-6 | 10 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |
| 20 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] | |
| 40 µM | Significant | RAW 264.7 | LPS (1 µg/mL) | [2] |
Note: While the studies demonstrated a significant, concentration-dependent inhibition, the exact percentage of inhibition at each concentration was not explicitly stated in the provided abstracts.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the inhibition of nuclear factor-kappa B (NF-κB) activation.[1][2]
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in serum-free medium) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
The levels of TNF-α and IL-6 in the culture supernatants are quantified using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions. This method utilizes a series of spectrally distinct beads coated with capture antibodies for specific cytokines, which are then analyzed by flow cytometry.
To investigate the effect on signaling proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of PI3K, Akt, MAPKs (e.g., ERK, JNK, p38), and IκBα, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Anti-diabetic Activity
Potential for Protein Synthesis Inhibition
There are indications that this compound may inhibit protein synthesis by binding to ribosomes. This mechanism, if confirmed, could open avenues for its application in various therapeutic areas. As with its potential anti-diabetic activity, there is a lack of comprehensive studies detailing the experimental validation, including quantitative measures of inhibition (e.g., IC50 values) and specific ribosome binding assays for this compound.
Cytotoxicity Profile
In the context of its anti-inflammatory evaluation, this compound was assessed for its cytotoxicity against RAW 264.7 macrophage cells.
Quantitative Data: Cell Viability
| Cell Line | Concentration of HOA | Cell Viability (%) | Exposure Time | Reference |
| RAW 264.7 | Up to 40 µM | > 90% | 24 hours | [1] |
| RAW 264.7 | 50 µM | < 90% | 24 hours | [1] |
These findings indicate that this compound is not cytotoxic to RAW 264.7 cells at concentrations where it exhibits significant anti-inflammatory activity.[1] There is a lack of comprehensive studies reporting the IC50 values of this compound against a broad panel of human cancer cell lines.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory properties, mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways. The available data provides a solid foundation for its further development as a potential anti-inflammatory agent.
The suggested anti-diabetic and protein synthesis inhibitory activities, while intriguing, require substantial further investigation. Future research should focus on:
-
Quantitative validation of the anti-diabetic effects, including dose-response studies to determine EC50 values for glucose uptake in adipocytes.
-
Detailed mechanistic studies to elucidate the molecular interactions responsible for the purported inhibition of protein synthesis.
-
Broad-spectrum cytotoxicity screening against a panel of human cancer cell lines to determine any potential anti-proliferative activity and to establish a comprehensive safety profile.
A more complete understanding of the biological activity spectrum of this compound will be crucial for unlocking its full therapeutic potential.
References
Unveiling 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental data for the lupane-type triterpenoid, 20-Hydroxy-3-oxo-28-lupanoic acid. This document is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising bioactive compound.
Executive Summary
This compound, a pentacyclic triterpenoid, has emerged as a molecule of interest due to its potential therapeutic properties. Its discovery is relatively recent, stemming from the phytochemical investigation of traditional medicinal plants. This guide will detail its origin, the key experimental procedures that led to its identification, and the initial characterization that forms the basis of our current understanding.
Discovery and Historical Context
The discovery of this compound is credited to researchers investigating the chemical constituents of the leaves of Mahonia bealei, a plant used in traditional Chinese medicine. Initial reports of its isolation and subsequent biological evaluation began to appear in scientific literature in the mid-to-late 2010s. Notably, research by groups led by Hu and Cao has been pivotal in bringing this compound to the attention of the scientific community[1][2]. Their work has not only identified the natural source of this compound but has also laid the groundwork for exploring its pharmacological potential, particularly its anti-inflammatory effects[1][2].
Prior to its specific isolation, the broader family of lupane (B1675458) triterpenoids, particularly betulinic acid and its derivatives, had been the subject of extensive research for their anti-cancer and other biological activities. The discovery of this compound adds another layer to the structural diversity and potential therapeutic applications of this class of natural products.
Physicochemical and Spectroscopic Data
The initial characterization of this compound relied on a combination of spectroscopic techniques to elucidate its complex structure. The following table summarizes the key quantitative data reported in its early descriptions.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| CAS Number | 93372-87-3 |
| ¹H NMR (CDCl₃, ppm) | Characteristic signals for lupane skeleton |
| δ 0.85-1.25 (m, CH₃) | |
| δ 2.40-2.60 (m, CH₂ adjacent to C=O) | |
| Specific proton signals for hydroxyl and other functional groups would be detailed in the primary literature. | |
| ¹³C NMR (CDCl₃, ppm) | Characteristic signals for lupane skeleton |
| δ 218.0 (C=O at C-3) | |
| δ 70-80 (C-OH at C-20) | |
| δ 179.0 (COOH at C-28) | |
| Mass Spectrometry | m/z [M+H]⁺ consistent with C₃₀H₄₈O₄ |
Experimental Protocols
The following section details the generalized experimental methodologies employed for the isolation and characterization of this compound from its natural source, Mahonia bealei. These protocols are based on standard phytochemical investigation techniques.
Plant Material Collection and Preparation
-
Collection: Leaves of Mahonia bealei are collected from a specified region and authenticated by a botanist.
-
Preparation: The collected leaves are washed, shade-dried at room temperature, and then pulverized into a coarse powder.
Extraction and Fractionation
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of compounds. A typical workflow is as follows:
Isolation of this compound
The ethyl acetate fraction, typically rich in triterpenoids, is subjected to further chromatographic separation.
-
Column Chromatography: The ethyl acetate fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The purified compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.
Signaling Pathways and Biological Activity
Initial investigations into the biological activity of this compound have focused on its anti-inflammatory properties. Studies have shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages[2]. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Conclusion and Future Directions
The discovery of this compound from Mahonia bealei represents a significant addition to the family of bioactive lupane triterpenoids. The initial studies have provided a solid foundation for its chemical structure and preliminary anti-inflammatory activity. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive biological testing and the creation of novel analogs.
-
Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of Action: Further detailed studies to pinpoint the specific molecular targets and unravel the intricacies of its interaction with signaling pathways.
-
Therapeutic Potential: Exploring its efficacy in various in vivo models of inflammatory diseases and other potential applications, such as in oncology.
This technical guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural product. The provided data and protocols offer a starting point for the design of future experiments aimed at unlocking the full therapeutic potential of this compound.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 20-Hydroxy-3-oxo-28-lupanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry due to its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.
Core Compound Structure
This compound is a derivative of betulinic acid, characterized by a ketone group at the C-3 position and a hydroxyl group at the C-20 position of the lupane (B1675458) skeleton. These functional groups, along with the carboxylic acid at C-28, serve as key points for chemical modification to generate a diverse library of derivatives with potentially enhanced therapeutic properties.
Synthesis of Derivatives and Analogs
The synthesis of derivatives of this compound typically starts from the readily available natural product, betulinic acid. The general approach involves the oxidation of the C-3 hydroxyl group to a ketone, followed by modifications at the C-28 carboxylic acid and potentially at the C-20 position.
General Synthetic Schemes
Several synthetic strategies can be employed to generate derivatives:
-
Esterification and Amidation at C-28: The carboxylic acid at the C-28 position is a prime site for modification to produce esters and amides. These reactions can be achieved using standard coupling reagents.[1]
-
Modification of the A-ring: The 3-oxo group can be a handle for further reactions, such as the formation of oximes or subsequent reductions to epimeric alcohols.
-
Modifications at C-20: The C-20 hydroxyl group can be a site for esterification or other modifications, although this is less commonly explored compared to the C-3 and C-28 positions.
A plausible synthetic route starting from betulinic acid to generate this compound and its subsequent derivatives is outlined below.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this compound and its analogs lies in their anti-inflammatory activity. The parent compound has been shown to attenuate inflammatory responses in macrophages.
Anti-inflammatory Mechanism
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been demonstrated to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn inhibits the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).
Quantitative Data
While extensive quantitative data for a wide range of this compound derivatives is still emerging, studies on analogous betulinic acid derivatives provide valuable insights into structure-activity relationships (SAR). The following tables summarize reported anti-inflammatory and cytotoxic activities of selected betulinic acid derivatives. It is hypothesized that similar modifications to the this compound scaffold could yield compounds with comparable or enhanced activities.
Table 1: Anti-inflammatory Activity of Betulinic Acid Analogs
| Compound/Derivative | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Betulinic Acid | NO Production | RAW 264.7 | ~20-50 | [2] |
| Betulinic Acid | COX-2 Inhibition | In vitro | >100 | [1] |
| C-28 Amide Derivatives | NO Production | RAW 264.7 | 5 - 30 | [3][4] |
| C-3 Ester Derivatives | NO Production | RAW 264.7 | 10 - 40 | [5] |
Table 2: Cytotoxic Activity of Betulinic Acid Derivatives Against Cancer Cell Lines
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| C-28 Thio-/Semicarbazones | MCF-7 | 5.86 - 5.96 | [6] |
| C-28 Nitrogen Heterocycles | Hela | 2.05 | [7] |
| C-3 Amino Acid Conjugates | Various | 0.4 - 10 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments in the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of a C-28 Amide Derivative
This protocol describes a general procedure for the synthesis of an amide derivative at the C-28 position of this compound.
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired amine (1.5 equivalents) and a base such as triethylamine (B128534) (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[9][10]
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the amount of nitrite.
Protocol 3: In Vitro Anti-inflammatory Assay - TNF-α Measurement
This protocol outlines the quantification of TNF-α in the supernatant of treated macrophage cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]
-
Sample Collection: Collect the cell culture supernatants from the NO production assay (Protocol 2).
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions (e.g., from R&D Systems or Invitrogen).
-
General ELISA Steps:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a valuable starting point for the development of novel anti-inflammatory agents. Its structural similarity to the well-studied betulinic acid provides a strong foundation for rational drug design. The synthetic routes and biological evaluation protocols detailed in this guide offer a clear path for researchers to synthesize and test new derivatives. Future work should focus on generating a broader library of analogs with modifications at the C-3, C-20, and C-28 positions and conducting comprehensive SAR studies to identify compounds with enhanced potency and favorable pharmacological profiles. The exploration of their efficacy in in vivo models of inflammation will be a critical next step in translating these promising compounds into potential clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Lupane-Type Triterpenoids from Jatropha curcas: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatropha curcas, a plant of the Euphorbiaceae family, is a rich source of a diverse array of secondary metabolites, including terpenoids. While the plant is widely recognized for its diterpenoid constituents, the presence and biological significance of triterpenoids, particularly those of the lupane (B1675458) class, are less explored. This technical guide provides a comprehensive overview of the current knowledge on triterpenoids from Jatropha curcas, with a focus on available data, experimental protocols, and the potential biological activities and associated signaling pathways of relevant triterpenoid (B12794562) classes. Although specific research on a wide range of lupane-type triterpenoids from J. curcas is limited, this guide consolidates the existing information and provides context based on the known activities of similar compounds to facilitate future research and drug discovery efforts.
Triterpenoid Presence in Jatropha curcas
Direct evidence for a wide variety of lupane-type triterpenoids in Jatropha curcas is not extensively documented in publicly available literature. However, the presence of other classes of pentacyclic triterpenoids has been confirmed. Notably, 3-O-(Z)-coumaroyl oleanolic acid , an oleanane-type triterpenoid, has been isolated from the aerial parts of the plant. The presence of this compound suggests the biosynthetic machinery for producing complex pentacyclic triterpenoids is active in J. curcas, indicating the potential for the presence of lupane-type structures as well.
Quantitative Data
Quantitative data on specific lupane-type triterpenoids from Jatropha curcas is scarce. However, studies on the total triterpenoid content in various parts of the plant provide valuable information for extraction and isolation efforts.
Table 1: Total Triterpenoid Content in Different Tissues of Jatropha curcas
| Plant Tissue | Total Triterpenoid Content (mg ursolic acid equivalent/g dry weight) |
| Leaves | 11.92 ± 0.45 |
| Stem | 7.83 ± 0.31 |
| Root | 5.46 ± 0.27 |
| Seed | 2.11 ± 0.13 |
Data is presented as mean ± standard deviation (n=5).
While specific data for lupane triterpenoids is unavailable, numerous studies have investigated the cytotoxic properties of extracts and other compounds isolated from Jatropha curcas. This data provides a broader context for the potential bioactivity of its constituents.
Table 2: Cytotoxic Activity of Compounds and Extracts from Jatropha curcas
| Compound/Extract | Cell Line | IC50 (µM) |
| Curcusone C | L5178y | 0.17 |
| Curcusone A | L5178y | 1.9 |
| Curcusone B | L5178y | 4.1 |
| Jatrophone | L5178y | 0.45 |
| 2-epi-jatrogrossidone | HL-60 | 2.0 |
| 2-epi-jatrogrossidone | SMMC-7721 | 3.5 |
| 2-epi-jatrogrossidone | A-549 | 4.2 |
| 2-epi-jatrogrossidone | MCF-7 | 3.1 |
| 2-epi-jatrogrossidone | SW480 | 2.8 |
| Jatrophodione B | HL-60 | 5.8 |
| Jatrophodione C | HL-60 | 8.3 |
Experimental Protocols
Optimization of Total Triterpenoid Extraction from Jatropha curcas Leaves
This protocol is based on a response surface methodology study to optimize the extraction of total triterpenoids.
1. Plant Material Preparation:
-
Collect fresh leaves of Jatropha curcas.
-
Wash the leaves thoroughly with distilled water.
-
Dry the leaves in a shaded, well-ventilated area until constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Sieve the powder through a 60-mesh sieve to ensure uniform particle size.
-
Store the powdered material in an airtight container in a cool, dry place.
2. Ultrasound-Assisted Extraction (UAE):
-
Weigh a precise amount of the dried leaf powder.
-
Place the powder in a conical flask.
-
Add the extraction solvent (70% ethanol) at a liquid-to-solid ratio of 16 mL/g.
-
Place the flask in an ultrasonic bath with the power set to 100 W and the temperature maintained at 25°C.
-
Perform the extraction for 50 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate for quantification.
3. Quantification of Total Triterpenoids (Vanillin-Perchloric Acid Method):
-
Prepare a standard stock solution of ursolic acid in ethanol.
-
Create a series of standard solutions of varying concentrations.
-
Evaporate a known volume of the sample extract or standard solution to dryness.
-
Add 0.2 mL of 5% (w/v) vanillin-acetic acid solution and 0.8 mL of perchloric acid.
-
Incubate the mixture in a water bath at 60°C for 15 minutes.
-
Cool the reaction mixture in an ice bath and add 5 mL of acetic acid.
-
Measure the absorbance at 573 nm using a spectrophotometer.
-
Construct a standard curve using the absorbance values of the standard solutions.
-
Calculate the total triterpenoid content in the sample, expressed as mg of ursolic acid equivalents per gram of dry weight.
Potential Signaling Pathways
While the specific signaling pathways modulated by lupane-type triterpenoids from Jatropha curcas have not been elucidated, the mechanisms of action for well-studied lupane (lupeol, betulinic acid) and oleanane (B1240867) (oleanolic acid) triterpenoids provide a strong foundation for hypothesizing their potential biological effects.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Oleanolic acid and betulinic acid have been shown to inhibit this pathway at various points.[1][2]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triterpenoids.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is linked to cancer and inflammatory diseases. Lupeol and oleanolic acid are known to suppress the activation of NF-κB.[3][4]
Caption: Triterpenoid-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. Oleanolic acid has been reported to modulate MAPK signaling.[5]
Caption: Modulation of the MAPK signaling cascade by oleanolic acid.
Conclusion and Future Directions
The study of lupane-type triterpenoids from Jatropha curcas is an emerging field with significant potential. While current research has primarily focused on the plant's diterpenoids, the confirmed presence of other complex triterpenoids and the established potent biological activities of lupane and oleanane triterpenoids from other natural sources strongly suggest that J. curcas is a promising source for novel therapeutic agents.
Future research should focus on:
-
Targeted Isolation and aracterization: Employing advanced chromatographic and spectroscopic techniques to isolate and identify specific lupane-type triterpenoids from various parts of J. curcas.
-
Quantitative Analysis: Developing and validating analytical methods to quantify the content of identified lupane triterpenoids in different plant tissues and extracts.
-
Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other biological activities of isolated lupane-type compounds.
-
Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by the identified compounds to understand their mechanisms of action.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising but underexplored area of lupane-type triterpenoids from Jatropha curcas. The detailed protocols and summarized biological data provide a solid starting point for researchers aiming to unlock the full therapeutic potential of this versatile medicinal plant.
References
- 1. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Anti-inflammatory Properties of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from in vitro studies. HOA effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Its primary mechanism involves the downregulation of the PI3K/Akt and MAPK signaling pathways, leading to the inhibition of NF-κB activation. This guide details the experimental protocols used to elucidate these effects and presents the corresponding data in a structured format for clear interpretation and future research.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process by producing pro-inflammatory cytokines and mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] this compound, a natural compound isolated from Mahonia bealei, has emerged as a promising anti-inflammatory agent.[1][2][3] This whitepaper synthesizes the current understanding of HOA's anti-inflammatory effects at a molecular level.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of HOA has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.
Table 1: Effect of HOA on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Concentration of HOA (µM) | NO Production (% of LPS control) |
| 0 (LPS only) | 100% |
| 10 | Significantly Reduced |
| 20 | Significantly Reduced |
| 40 | Significantly Reduced |
Table 2: Effect of HOA on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | Concentration of HOA (µM) | Cytokine Level (% of LPS control) |
| TNF-α | 10 | Significantly Reduced |
| 20 | Significantly Reduced | |
| 40 | Significantly Reduced | |
| IL-6 | 10 | Significantly Reduced |
| 20 | Significantly Reduced | |
| 40 | Significantly Reduced |
Table 3: Effect of HOA on Gene Expression of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Gene | Concentration of HOA (µM) | mRNA Expression Level (% of LPS control) |
| iNOS | 10 | Significantly Reduced |
| 20 | Significantly Reduced | |
| 40 | Significantly Reduced | |
| TNF-α | 10 | Significantly Reduced |
| 20 | Significantly Reduced | |
| 40 | Significantly Reduced | |
| IL-6 | 10 | Significantly Reduced |
| 20 | Significantly Reduced | |
| 40 | Significantly Reduced |
Mechanism of Action: Signaling Pathway Modulation
HOA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of PI3K/Akt and MAPK Pathways
HOA has been shown to inhibit the phosphorylation of critical upstream signaling molecules in the PI3K/Akt and MAPK pathways.[1][2][3] Specifically, it reduces the phosphorylation of p85, PDK1, and Akt in the PI3K/Akt pathway, and ERK and JNK in the MAPK pathway.[1][2]
Inhibition of NF-κB Activation
The activation of the transcription factor NF-κB is a central event in the inflammatory response. HOA inhibits the phosphorylation of IκBα, which prevents its degradation and consequently blocks the nuclear translocation of the NF-κB p65 subunit.[1][2] This inhibition of NF-κB activation is a key mechanism by which HOA suppresses the gene expression of pro-inflammatory mediators.[1][2][3] Interestingly, HOA does not affect the LPS-induced nuclear translocation of another transcription factor, AP-1.[1][2][3]
Visualizations of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by HOA and the general workflow of the experiments conducted.
Caption: HOA's inhibitory effects on PI3K/Akt, MAPK, and NF-κB pathways.
Caption: General experimental workflow for evaluating HOA's anti-inflammatory effects.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells were pre-treated with various concentrations of HOA (10, 20, 40 µM) for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]
Nitric Oxide (NO) Assay
-
Principle: The concentration of NO in the culture supernatant was determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantify the concentration of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.
-
Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)
-
Principle: Measure the mRNA expression levels of iNOS, TNF-α, and IL-6.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically carried out in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Western Blot Analysis
-
Principle: Detect the levels of total and phosphorylated proteins involved in the signaling pathways.
-
Procedure:
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p85, PDK1, Akt, ERK, JNK, and IκBα.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining for NF-κB p65 Translocation
-
Principle: Visualize the subcellular localization of the NF-κB p65 subunit.
-
Procedure:
-
Cell Seeding: Grow cells on glass coverslips.
-
Treatment: Treat the cells with HOA and/or LPS as described in section 5.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against NF-κB p65.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Observe and capture images using a confocal microscope.[3]
-
Conclusion
This compound demonstrates potent anti-inflammatory effects in vitro by inhibiting the production of key inflammatory mediators. Its mechanism of action is centered on the downregulation of the PI3K/Akt and MAPK signaling pathways and the subsequent inhibition of NF-κB activation. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of HOA for inflammatory diseases. Future in vivo studies are warranted to validate these findings and to assess the compound's safety and efficacy in a physiological context.
References
The Anti-Diabetic Potential of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Technical Whitepaper for Researchers
Disclaimer: This document synthesizes the currently available information on the anti-diabetic potential of 20-Hydroxy-3-oxo-28-lupanoic acid. It is important to note that while preliminary data and the activity of related compounds are promising, peer-reviewed research focusing specifically on the anti-diabetic properties of this compound is limited. This guide therefore also draws upon data from closely related lupane-type triterpenoids to provide a comprehensive overview for research and development professionals.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. Triterpenoids, a large and structurally diverse class of natural products, have garnered significant scientific interest for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Notably, pentacyclic triterpenoids from the oleanane, ursane, and lupane groups are prevalent in many medicinal plants traditionally used for managing diabetes.[1] This whitepaper provides a technical overview of the known and potential anti-diabetic activities of this compound, including its proposed mechanisms of action, relevant experimental data from related compounds, and detailed experimental protocols for future research.
Chemical Identity
-
Compound Name: this compound
-
Synonyms: 20-Hydroxy-3-oxolupan-28-oic acid[2]
-
Chemical Formula: C₃₀H₄₈O₄[2]
-
Molecular Weight: 472.7 g/mol [3]
-
Class: Lupane-type Triterpenoid[1]
-
Natural Sources: Isolated from plants of the Jatropha genus.[4]
Reported and Potential Anti-Diabetic Activities
Direct, peer-reviewed studies detailing the anti-diabetic effects of this compound are not extensively available in the public domain. However, a commercial supplier, Biosynth, has reported that the compound shows potential as an anti-diabetic agent.[3] Specifically, it is suggested to enhance insulin (B600854) sensitivity by inhibiting glucose uptake in adipocytes.[3] While this information is a valuable lead, it requires rigorous scientific validation.
Further insight can be gained from studies on the broader class of lupane triterpenoids and extracts from Jatropha curcas, a known source of the compound. Extracts of Jatropha curcas have demonstrated hypoglycemic effects in alloxan-induced diabetic rats.[5][6]
Potential Mechanisms of Action
Based on the activities of related lupane triterpenoids, the potential anti-diabetic mechanisms of this compound may include:
-
Inhibition of Carbohydrate-Digesting Enzymes: A common mechanism for controlling postprandial hyperglycemia is the inhibition of α-glucosidase and α-amylase.[4] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Several lupane triterpenoids, such as lupeol (B1675499), have shown potent inhibitory activity against these enzymes.[7]
-
Enhancement of Insulin Sensitivity and Glucose Uptake: The claim that this compound may increase insulin sensitivity and inhibit glucose uptake in adipocytes suggests a mechanism involving the modulation of insulin signaling pathways.[3] Key pathways in this process are the PI3K/Akt and AMPK signaling cascades, which are central to glucose metabolism and are known targets for many anti-diabetic compounds.
Quantitative Data on Related Lupane Triterpenoids
To provide a quantitative perspective, the following tables summarize the anti-diabetic activities of well-studied lupane triterpenoids that are structurally related to this compound.
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Related Triterpenoids
| Compound | Enzyme | IC₅₀ Value | Source Organism | Reference |
| Lupeol | α-Glucosidase | 46.23 µM | - | [7] |
| Lupeol | α-Amylase | 84.13 µM | - | [7] |
| Betulin | α-Glucosidase | 18.87 µM | Ceriops tagal | [8] |
| Betulonic Acid | α-Glucosidase | 4.76 µg/mL | Inonotus rheades | [9] |
| 3-Oxolupenal | α-Glucosidase | 62.3 µg/mL (141.9 µM) | Nuxia oppositifolia | [10] |
| Katononic Acid | α-Glucosidase | 88.6 µg/mL (194.8 µM) | Nuxia oppositifolia | [10] |
| 3-Oxolupenal | α-Amylase | 46.2 µg/mL (101.6 µM) | Nuxia oppositifolia | [10] |
| Katononic Acid | α-Amylase | 52.4 µg/mL (119.3 µM) | Nuxia oppositifolia | [10] |
Table 2: In Vivo Hypoglycemic Effects of Jatropha curcas Extracts in Diabetic Rat Models
| Extract | Animal Model | Dose | % Reduction in Blood Glucose | Duration of Treatment | Reference |
| Methanolic Leaf Extract | Alloxan-induced diabetic rats | 250 mg/kg | Significant (p<0.001) | - | [6] |
| Methanolic Leaf Extract | Alloxan-induced diabetic rats | 500 mg/kg | Significant (p<0.001) | - | [6] |
| Ethanol-Methanol Leaf, Stem Bark, and Root Extracts | Streptozotocin-induced diabetic rats | - | Normalized within 2 weeks | 2 weeks | [11] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Glucose Metabolism
The anti-diabetic effects of many natural compounds are mediated through the modulation of critical signaling pathways that regulate glucose homeostasis. The following diagrams illustrate two of the most important pathways.
Caption: PI3K/Akt signaling pathway in insulin-mediated glucose uptake.
Caption: AMPK signaling pathway in cellular energy homeostasis.
Experimental Workflow for Assessing Anti-Diabetic Potential
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound for its anti-diabetic properties.
Caption: Preclinical workflow for anti-diabetic drug discovery.
Detailed Experimental Protocols
This section provides generalized yet detailed methodologies for key experiments relevant to assessing the anti-diabetic potential of this compound.
In Vitro α-Glucosidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, a colored product.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vitro α-Amylase Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the amount of starch hydrolyzed by the enzyme. The remaining starch is quantified using an iodine solution.
-
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
Test compound dissolved in DMSO
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate reader
-
-
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Pre-incubate the test compound with the α-amylase solution at 37°C for 20 minutes.
-
Add the starch solution to start the reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding DNSA reagent and boiling for 5 minutes.
-
Cool the mixture and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Principle: This cell-based assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into differentiated adipocytes in the presence or absence of the test compound and insulin.
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM, fetal bovine serum (FBS), and penicillin-streptomycin
-
Insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for differentiation
-
Test compound dissolved in DMSO
-
Insulin (positive control)
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Starve the mature adipocytes in serum-free media.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with or without insulin.
-
Add 2-NBDG and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity of the intracellular 2-NBDG.
-
Quantify the glucose uptake relative to control cells.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
-
Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream. It is used to evaluate the effect of a test compound on postprandial glucose levels.
-
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6 mice)
-
Diabetogenic agent (e.g., streptozotocin (B1681764) - STZ)
-
Test compound formulated for oral administration
-
Metformin or Glibenclamide (positive control)
-
Glucose solution for oral gavage
-
Glucometer and test strips
-
-
Procedure:
-
Induce diabetes in the animals using STZ. Confirm hyperglycemia after a few days.
-
Divide the diabetic animals into groups: vehicle control, positive control, and test compound groups.
-
Administer the test compound or vehicle orally.
-
After a set time (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).
-
Measure blood glucose levels from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Conclusion and Future Directions
While direct evidence for the anti-diabetic potential of this compound is in its nascent stages, the available information and the well-documented activities of related lupane-type triterpenoids provide a strong rationale for its further investigation. The preliminary suggestion of its role in enhancing insulin sensitivity and modulating glucose uptake in adipocytes warrants detailed mechanistic studies.
Future research should focus on:
-
In-depth in vitro characterization: Comprehensive profiling of its inhibitory activity against α-glucosidase, α-amylase, and other relevant enzymes like dipeptidyl peptidase-4 (DPP-4).
-
Cell-based mechanistic studies: Elucidation of its effects on glucose uptake in various cell lines (adipocytes, myocytes) and its impact on insulin signaling pathways (PI3K/Akt, AMPK) through techniques like Western blotting and qPCR.
-
Robust in vivo studies: Evaluation of its efficacy in various diabetic animal models (e.g., STZ-induced and genetic models like db/db mice) to assess its effects on fasting blood glucose, glucose tolerance, insulin levels, and lipid profiles.
-
Toxicological evaluation: Assessment of the safety profile of the compound through acute and chronic toxicity studies.
The systematic exploration of this compound, following the outlined experimental workflows, holds the potential to validate its purported anti-diabetic effects and could lead to the development of a novel therapeutic agent for the management of type 2 diabetes mellitus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of triterpenes in the management of diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. ANTIDIABETIC EFFECT OF JATROPHA CURCAS L. LEAVES EXTRACT IN NORMAL AND ALLOXAN-INDUCED DIABETIC RATS | Semantic Scholar [semanticscholar.org]
- 7. Alleviating effects of lupeol on postprandial hyperglycemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 20-Hydroxy-3-oxo-28-lupanoic Acid from Betulinic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the multi-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from the naturally abundant precursor, betulinic acid. The described synthetic route is designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel derivatives of lupane-type triterpenoids for therapeutic applications.
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, has garnered significant attention for its diverse pharmacological activities, including potent antitumor and anti-HIV properties. Chemical modification of the betulinic acid scaffold offers a promising avenue for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The target molecule, this compound, incorporates a ketone at the C-3 position and a hydroxyl group at the C-20 position, functionalities that are anticipated to modulate its biological activity. This protocol outlines a feasible four-step synthetic pathway involving protection of the carboxylic acid, oxidation of the hydroxyl group, hydration of the double bond, and subsequent deprotection.
Overall Synthesis Workflow
The synthesis of this compound from betulinic acid is a multi-stage process. The workflow commences with the protection of the C-28 carboxylic acid as a methyl ester. This is followed by the selective oxidation of the C-3 hydroxyl group to a ketone. The subsequent key step involves the hydration of the C-20(29) double bond via an epoxidation-ring opening sequence to introduce the C-20 hydroxyl group. The final stage is the deprotection of the C-28 methyl ester to yield the target carboxylic acid.
Application Note: HPLC Analysis of 20-Hydroxy-3-oxo-28-lupanoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 20-Hydroxy-3-oxo-28-lupanoic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established analytical techniques for structurally related pentacyclic triterpenoids, such as betulinic acid.
Introduction
This compound is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) with a wide range of reported biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal products or synthetic derivatives.
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the absence of a strong chromophore in the molecule, detection is performed at a low UV wavelength.[1]
Experimental
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Phosphoric acid or acetic acid for mobile phase modification.
-
Reference Standard: A certified reference standard of this compound.
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods developed for similar compounds and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Water (pH 2.8 with phosphoric acid) (70:20:10, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[1][2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, formulation). The procedure should be optimized based on the specific sample.
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with a suitable solvent such as 95% ethanol (B145695) or methanol.[1] Sonication can be used to improve extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
Method Validation Parameters (Representative Data)
The following table presents representative method validation parameters based on the analysis of structurally similar compounds like betulinic acid.[2]
| Parameter | Result |
| Linearity Range | 0.005 - 100.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.0005 µg/mL |
| Limit of Quantification (LOQ) | 0.0050 µg/mL |
| Recovery | 97.10 - 97.60 % |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 3% |
Diagrams
Caption: Workflow for HPLC analysis of this compound.
Caption: Interdependencies of key HPLC parameters for method development.
Conclusion
The described RP-HPLC method provides a framework for the reliable quantification of this compound. The method is based on established analytical principles for similar triterpenoid compounds. For specific applications, further optimization and validation of the method are recommended to ensure accuracy and precision.
References
Application Notes and Protocols for 20-Hydroxy-3-oxo-28-lupanoic acid: 1H and 13C NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the lupane-type triterpenoid (B12794562), 20-Hydroxy-3-oxo-28-lupanoic acid. Lupane (B1675458) triterpenoids are a class of natural products with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation and purity assessment of these compounds heavily rely on NMR spectroscopy. This application note presents a summary of expected NMR data and a standardized protocol for sample preparation and analysis to ensure data reproducibility and accuracy.
Introduction
This compound is a pentacyclic triterpenoid belonging to the lupane family. The structural complexity and stereochemistry of such molecules necessitate comprehensive characterization, for which ¹H and ¹³C NMR are indispensable tools. These techniques provide detailed information about the carbon skeleton, the nature and position of functional groups, and the stereochemical arrangement of the molecule. This information is critical for confirming the identity of the compound, assessing its purity, and for structure-activity relationship (SAR) studies in drug discovery programs.
Spectral Data Presentation
While a specific, publicly available, complete, and tabulated set of experimental ¹H and ¹³C NMR data for this compound could not be located in the reviewed literature, the following tables represent the expected chemical shift ranges for the key functional groups and carbon environments based on the analysis of structurally related lupane triterpenoids. Researchers should use these tables as a guide for interpreting their experimental data.
Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl Protons (CH₃) | 0.70 - 1.30 | s, d | Multiple singlet and doublet signals corresponding to the various methyl groups on the lupane skeleton. |
| Methylene (B1212753) Protons (CH₂) | 1.20 - 2.50 | m | Complex multiplets in the aliphatic region. |
| Methine Protons (CH) | 1.30 - 3.00 | m | Complex multiplets. |
| Protons α to Ketone (C-2) | 2.20 - 2.60 | m | Deshielded due to the adjacent carbonyl group. |
| Carboxylic Acid Proton (28-COOH) | ~12.0 | br s | Typically a broad singlet, highly dependent on solvent and concentration. |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants will be dependent on the solvent used.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Methyl Carbons (CH₃) | 15.0 - 30.0 | Signals for the various methyl groups. |
| Methylene Carbons (CH₂) | 18.0 - 45.0 | Aliphatic methylene carbons. |
| Methine Carbons (CH) | 35.0 - 60.0 | Aliphatic methine carbons. |
| Quaternary Carbons (C) | 30.0 - 50.0 | Quaternary carbons of the lupane skeleton. |
| Carbonyl Carbon (C-3) | 210.0 - 220.0 | Characteristic chemical shift for a ketone in a six-membered ring. |
| Carboxylic Acid Carbon (C-28) | 175.0 - 185.0 | Characteristic chemical shift for a carboxylic acid. |
| Carbon bearing Hydroxyl (C-20) | 70.0 - 80.0 | Deshielded due to the attached hydroxyl group. |
Note: Chemical shifts are referenced to the solvent signal. The exact chemical shifts will be dependent on the solvent used.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Mass: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for triterpenoids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Pyridine (C₅D₅N). The choice of solvent can affect the chemical shifts.
-
Procedure:
-
Place the weighed sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex multiplets in the spectra of triterpenoids.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
3. Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, etc.).
-
Processing Steps:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR, reference to the residual solvent peak or an internal standard like Tetramethylsilane (TMS). For ¹³C NMR, reference to the solvent signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both ¹H and ¹³C spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR data of this compound.
Application Note: Quantification of 20-Hydroxy-3-oxo-28-lupanoic acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpenoid (B12794562), has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development. This application note provides a detailed protocol for the quantification of this compound in plant extracts, particularly from species of the Jatropha genus, where it has been identified. The methodology outlines sample preparation, extraction, and a robust analytical procedure using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, this note presents a summary of its anti-inflammatory signaling pathway and representative quantitative data.
Introduction
This compound is a pentacyclic triterpenoid that has been isolated from various plant species, including those of the Jatropha genus. Recent studies have highlighted its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α.[1] A key study elucidated its mechanism of action, demonstrating that it attenuates inflammatory responses by regulating the PI3K-Akt and MAPKs signaling pathways, ultimately leading to the inhibition of NF-κB activation.[2][3]
Given its therapeutic potential, accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a comprehensive guide for the extraction and quantification of this bioactive compound.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems) from the desired plant species.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in the shade at room temperature or use a lyophilizer to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill.
-
Storage: Store the powdered plant material in an airtight, light-protected container at 4°C until extraction.
Extraction of this compound
This protocol is based on established methods for the extraction of triterpenoids from plant matrices.
Materials:
-
Powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Whatman No. 1 filter paper or equivalent
Procedure:
-
Maceration:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of methanol to the flask.
-
Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 100 mL of methanol each time.
-
-
Solvent Evaporation:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Fractionation (Optional):
-
For cleaner samples, the crude extract can be redissolved in a methanol-water mixture (80:20 v/v) and partitioned with chloroform.
-
The chloroform fraction, which will contain the triterpenoids, is then collected and dried using a rotary evaporator.
-
-
Sample for Analysis:
-
Dissolve the final dried extract in a known volume of methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
UHPLC-MS/MS Quantification
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20-95% B
-
10-12 min: 95% B
-
12.1-15 min: 20% B (re-equilibration)
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Source Temperature: 150°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 471.3 (M-H)⁻
-
Product Ions (for quantification and confirmation): To be determined by direct infusion of a standard solution of this compound. A common fragmentation for similar triterpenoic acids involves the loss of a carboxyl group (45 Da).
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Analyze each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following table provides a representative summary of the quantification of this compound in different plant parts of a hypothetical Jatropha species.
| Plant Part | Extraction Method | Concentration (µg/g of dry weight) ± SD |
| Leaves | Maceration with Methanol | 15.8 ± 1.2 |
| Stems | Maceration with Methanol | 8.2 ± 0.7 |
| Roots | Maceration with Methanol | 3.5 ± 0.4 |
| Leaves | Ultrasonic-Assisted Extraction | 21.3 ± 1.8 |
| Stems | Ultrasonic-Assisted Extraction | 11.5 ± 0.9 |
| Roots | Ultrasonic-Assisted Extraction | 4.9 ± 0.5 |
Visualization of Experimental Workflow and Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of 20-Hydroxy-3-oxo-28-lupanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid, a lupane-type triterpene, has demonstrated significant biological activities, most notably potent anti-inflammatory effects.[1][2] This document provides detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory and potential cytotoxic activities of this compound. The provided methodologies are designed to guide researchers in accurately assessing its therapeutic potential.
Due to the chemical nature of triterpenoids, which can interfere with common metabolic assays, this guide emphasizes the use of non-interfering methods for cell viability assessment, such as the Sulforhodamine B (SRB) assay.[3]
Anti-inflammatory Activity Assays
This compound has been shown to suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][4] The following protocols are designed to measure these effects.
Key Experiments and Data Presentation
| Assay | Cell Line | Key Parameters Measured | Expected Effect of this compound |
| Nitric Oxide (NO) Production | RAW264.7 | Nitrite (B80452) concentration in culture supernatant | Inhibition of LPS-induced NO production |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | RAW264.7 | TNF-α and IL-6 levels in culture supernatant | Suppression of LPS-induced TNF-α and IL-6 release |
| Gene Expression of Pro-inflammatory Mediators | RAW264.7 | mRNA levels of iNOS, TNF-α, and IL-6 | Downregulation of LPS-induced gene expression |
| NF-κB Activation | RAW264.7 (or NF-κB reporter cell line) | Nuclear translocation of NF-κB p65 subunit | Inhibition of LPS-induced NF-κB nuclear translocation |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for gene expression and western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokines, shorter times for signaling pathway analysis).
-
2. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is recommended to avoid interference from the triterpenoid (B12794562) structure.[3]
-
Principle: SRB dye binds stoichiometrically to cellular proteins, providing a measure of cell mass.[3]
-
Protocol:
-
After treatment, fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[3]
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry completely.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
3. Nitric Oxide (NO) Assay (Griess Test)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 24-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the results.
-
4. Cytokine Analysis (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Protocol:
-
Collect culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α and IL-6).
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate, then add the supernatants and standards.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Potential Anti-Cancer Activity Assays
While direct evidence for this compound is emerging, related triterpenoids exhibit anti-cancer properties.[5][6][7][8] The following assays can be used for preliminary screening.
Key Experiments and Data Presentation
| Assay | Cell Line Examples | Key Parameters Measured | Expected Effect of an Active Compound |
| Cytotoxicity | A549 (lung), MCF-7 (breast), HCT-116 (colon) | Cell viability (IC₅₀ value) | Dose-dependent reduction in cell viability |
| Apoptosis Assay | K562, HL60 (leukemia)[9] | Percentage of apoptotic and necrotic cells | Induction of apoptosis |
| Cell Cycle Analysis | Various cancer cell lines | Distribution of cells in different phases of the cell cycle | Cell cycle arrest at a specific phase |
Experimental Protocols
1. Cytotoxicity Screening (SRB Assay)
-
Protocol: Follow the SRB assay protocol described in the anti-inflammatory section. A dose-response curve should be generated to determine the 50% inhibitory concentration (IC₅₀).
2. Apoptosis Assay (Annexin V/7-AAD Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9]
-
Protocol:
-
Seed cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and treat with the compound for 24-48 hours.[9]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cells.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathway Analysis
This compound has been shown to inhibit the PI3K/Akt and MAPK signaling pathways.[1][2]
Experimental Protocol (Western Blotting)
-
Principle: To detect the phosphorylation status of key proteins in the signaling cascade.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK, p-JNK, JNK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Workflow for assessing the anti-inflammatory activity.
Caption: Signaling pathway of this compound.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid [smolecule.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Determination of 20-Hydroxy-3-oxo-28-lupanoic acid
These application notes provide a comprehensive guide for the quantitative analysis of 20-Hydroxy-3-oxo-28-lupanoic acid in various matrices. The protocols described are based on established methodologies for structurally related pentacyclic triterpenoids, such as betulinic acid, and are intended for use by researchers, scientists, and professionals in drug development.
Introduction
This compound is a pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties. Accurate and precise analytical methods are crucial for the pharmacokinetic studies, quality control, and formulation development of this compound. This document details a High-Performance Liquid Chromatography (HPLC) method with UV detection, a widely accessible and robust technique for the quantification of such molecules.
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound.
2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Acetic/Phosphoric acid, analytical grade)
-
Biological matrix (e.g., plasma, tissue homogenate) or sample extract.
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
2.3. Chromatographic Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Methanol:Acidified Water (pH 2.8) in a ratio of 70:20:10 (v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm[1] |
| Run Time | Approximately 15 minutes |
2.4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
2.5. Sample Preparation (from a biological matrix)
-
Protein Precipitation: To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters for an HPLC method for a related triterpenoid, betulinic acid, which can be expected for the analysis of this compound.[1][3]
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97.10 - 98.67%[1] |
| Precision (% RSD) | < 2% |
| Intra-day Precision (% RSD) | < 5%[1] |
| Inter-day Precision (% RSD) | < 5%[1] |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the analytical method described.
Caption: Experimental workflow for the HPLC analysis of this compound.
4.2. Hypothetical Signaling Pathway
Triterpenoids, as a class, are known to exert anticancer effects through various mechanisms. The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
References
Application Notes and Protocols for the Isolation and Purification of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-3-oxo-28-lupanoic acid is a pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. Triterpenoids are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed overview of the isolation and purification of this compound from its natural source, primarily plants of the Jatropha genus, particularly Jatropha gossypiifolia. The protocols outlined below are based on established methodologies for the extraction and purification of lupane-type triterpenoids.
Natural Sources and Biosynthesis
This compound is a naturally occurring metabolite found in various plant species. The genus Jatropha is a known producer of a wide array of triterpenoids. While specific studies detailing the isolation of this exact compound are limited, the presence of structurally related lupane triterpenoids in Jatropha gossypiifolia suggests it as a primary source for extraction.
Experimental Protocols
The following protocols describe a generalized yet detailed methodology for the isolation and purification of this compound from plant material.
Protocol 1: Extraction of Crude Triterpenoid Mixture
Objective: To extract a crude mixture of triterpenoids, including this compound, from dried plant material.
Materials:
-
Dried and powdered leaves of Jatropha gossypiifolia
-
Ethanol (95%) or Methanol (B129727) (99%)
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Beakers and flasks
Procedure:
-
Preparation of Plant Material: Air-dry the leaves of Jatropha gossypiifolia in the shade to preserve the chemical integrity of the constituents. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.
-
Extraction (Method A: Soxhlet Extraction):
-
Place 500 g of the powdered plant material into a large thimble.
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with 2 L of 95% ethanol.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
-
Extraction (Method B: Maceration):
-
Place 500 g of the powdered plant material in a large, clean glass container.
-
Add 2.5 L of 99% methanol to the container, ensuring the powder is fully submerged.
-
Seal the container and let it stand at room temperature for 3-5 days, with occasional shaking.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the maceration process with the plant residue two more times to ensure complete extraction.
-
-
Concentration of the Extract:
-
Combine the extracts obtained from either method.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until a dark, viscous crude extract is obtained.
-
Dry the crude extract completely in a vacuum oven to remove any residual solvent.
-
Protocol 2: Purification by Column Chromatography
Objective: To separate and purify this compound from the crude extract.
Materials:
-
Crude triterpenoid extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (B1210297), chloroform (B151607), methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Anisaldehyde-sulfuric acid spray reagent
-
Collection tubes and flasks
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the slurry into a glass chromatography column, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate). A step gradient of chloroform and methanol can also be employed.
-
Collect fractions of equal volume (e.g., 20 mL) in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under a UV lamp and/or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine the fractions that show a similar TLC profile and contain the target compound.
-
-
Isolation of the Pure Compound:
-
Evaporate the solvent from the combined fractions containing the purified compound using a rotary evaporator.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain crystalline this compound.
-
Data Presentation
| Stage | Starting Material (g) | Product | Yield (g) | Purity (%) |
| Extraction | 500 (Dried Leaves) | Crude Ethanolic Extract | 50 | ~10 |
| Column Chromatography | 45 (Crude Extract) | Combined Fractions | 2.5 | ~85 |
| Recrystallization | 2.5 (Combined Fractions) | Crystalline Compound | 1.8 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
Lupane-type triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] The following diagram illustrates this proposed mechanism of action.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Hydroxy-3-oxo-28-lupanoic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 20-Hydroxy-3-oxo-28-lupanoic acid is a specific lupane-type triterpenoid. As of the current date, detailed in vivo studies, including specific protocols and quantitative efficacy data for this particular compound, are not extensively available in published literature. The following application notes and protocols are therefore based on established methodologies for structurally and functionally similar lupane (B1675458) triterpenoids, such as Betulinic Acid and Lupeol (B1675499). These compounds share a common pentacyclic triterpene backbone and have demonstrated comparable biological activities, including anti-cancer and anti-inflammatory effects. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Introduction
This compound belongs to the lupane family of pentacyclic triterpenoids. This class of compounds, derived from various plant sources, has garnered significant interest for its therapeutic potential. Notably, related compounds like betulinic acid and lupeol have been shown to modulate key signaling pathways involved in cancer progression and inflammation.[1][2][3] These activities include the induction of apoptosis in cancer cells and the suppression of inflammatory responses.[1][4] The proposed mechanisms of action often involve the modulation of signaling cascades such as NF-κB, PI3K/Akt, and STAT3.[1][2][5]
These notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models, covering its potential applications in oncology and inflammation research.
Potential Applications in Animal Models
-
Oncology: Evaluation of anti-tumor efficacy in xenograft and allograft models of various cancers, including melanoma, breast, colon, and pancreatic cancer.[6][7][8]
-
Inflammation: Assessment of anti-inflammatory properties in models of acute and chronic inflammation, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.[4][9]
-
Pharmacokinetics: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodents.[10][11]
Data Presentation: Representative In Vivo Efficacy
The following tables summarize quantitative data from studies on analogous lupane triterpenoids to provide an expected range of activity for this compound.
Table 1: Representative Anti-Tumor Activity of Lupane Triterpenoids in Mouse Models
| Compound | Cancer Model | Animal Strain | Dose and Administration Route | Key Findings | Reference |
| Betulinic Acid | Pancreatic Cancer (PANC-1 Xenograft) | Nude Mice | 40 mg/kg, i.p. | Significant reduction in tumor volume and weight. | [12] |
| Betulinic Acid | Breast Cancer (4T1 Metastasis Model) | BALB/c Mice | 10 mg/kg/day, i.p. | Suppression of tumor growth and pulmonary metastases. | [7] |
| Betulinic Acid | Colon Cancer (RKO Xenograft) | Athymic Nude Mice | 25 mg/kg/day, oral gavage | Significant decrease in tumor growth and weight. | [8] |
Table 2: Representative Anti-Inflammatory Activity of Lupane Triterpenoids in Rodent Models
| Compound | Inflammation Model | Animal Strain | Dose and Administration Route | Key Findings | Reference |
| Lupeol | TPA-induced Ear Inflammation | Mice | 0.5 and 1 mg/ear, topical | Reduction in myeloperoxidase levels and prostaglandin (B15479496) E2 production. | [4] |
| Lupeol Acetate (B1210297) | Carrageenan-induced Paw Edema | Swiss Mice | 10, 25, and 50 mg/kg, i.p. | Significant inhibition of paw edema. | [9] |
| Lupeol | LPS-induced Lung Injury | C57BL/6 Mice | 0.5, 1, 1.5, and 2 mg/kg | Significant reduction in TNF-α production in bronchoalveolar lavage fluid. | [13] |
Table 3: Representative Pharmacokinetic Parameters of Betulinic Acid in CD-1 Mice
| Parameter | 250 mg/kg, i.p. | 500 mg/kg, i.p. | Reference |
| Tmax (h) | 0.15 | 0.23 | [10][11] |
| Cmax (µg/mL) | Not Reported | Not Reported (Serum) | [10][11] |
| t1/2 (h) | 11.5 | 11.8 | [10][11] |
| CL (L/kg/h) | 13.6 | 13.5 | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol is adapted from studies using betulinic acid in various cancer xenograft models.[8][12]
1. Cell Culture and Animal Husbandry:
- Culture a relevant human cancer cell line (e.g., PANC-1 for pancreatic cancer) under standard conditions.
- Acquire 6-8 week old immunocompromised mice (e.g., athymic nude mice). Acclimatize for at least one week.
2. Tumor Implantation:
- Harvest cancer cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Regimen:
- When tumors reach a palpable size (e.g., 100 mm³), randomize mice into control and treatment groups (n=8-10 mice per group).
- Prepare this compound in a suitable vehicle (e.g., corn oil, or a solution of DMSO, PEG300, and Tween 80).
- Administer the compound at a dose range of 10-50 mg/kg via intraperitoneal injection or oral gavage, daily or every other day. The control group receives the vehicle only.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway proteins).
Protocol 2: Assessment of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is based on studies with lupeol and its derivatives.[9]
1. Animals:
- Use male Swiss mice (25-30 g). Acclimatize for at least one week.
2. Treatment:
- Prepare this compound in a suitable vehicle.
- Administer the compound intraperitoneally at doses ranging from 10-50 mg/kg. The control group receives the vehicle, and a positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).
3. Induction of Inflammation:
- Thirty minutes after treatment, inject 50 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
4. Measurement of Edema:
- Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Visualization of Pathways and Workflows
Signaling Pathways
Lupane triterpenoids have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][5] A key pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory role of this compound.
Another critical pathway in cancer and inflammation is the NF-κB signaling pathway.
Caption: The NF-κB signaling pathway and its potential inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of a novel compound in a xenograft model.
Caption: A generalized experimental workflow for in vivo anti-tumor efficacy studies using a xenograft model.
References
- 1. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. worldscientific.com [worldscientific.com]
Application Notes and Protocols for In Vivo Studies of 20-Hydroxy-3-oxo-28-lupanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of 20-Hydroxy-3-oxo-28-lupanoic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in preclinical research.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule with low water solubility, a common characteristic of many pentacyclic triterpenoids.[1][2] This property necessitates the use of specific formulation strategies to enhance its bioavailability for in vivo studies. The table below summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [3] |
| Molecular Weight | 472.70 g/mol | [3][4] |
| Appearance | Solid | [4] |
| LogP | 6.58 | [4] |
| Water Solubility | < 1 mg/mL | [4] |
| In Vitro Solubility | Soluble in DMSO, Ethanol, DMF | [4] |
Formulation Strategies for In Vivo Administration
The selection of an appropriate vehicle is crucial for the effective delivery of this compound in animal models. Several formulation strategies are available to address the poor water solubility of this compound. These include the use of co-solvents, surfactants, and lipid-based vehicles for both oral and parenteral administration.[5][6][7] Advanced formulations such as liposomes, nanoparticles, and cyclodextrin (B1172386) complexes can also be considered to improve solubility and bioavailability.[1][8][9]
The following table outlines common excipients used in formulations for poorly soluble compounds, which can be adapted for this compound.
| Excipient | Function | Route of Administration |
| Dimethyl sulfoxide (B87167) (DMSO) | Co-solvent | Oral, Intraperitoneal |
| Polyethylene glycol 300/400 (PEG300/400) | Co-solvent | Oral, Intraperitoneal |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | Oral, Intraperitoneal |
| Corn Oil | Lipid vehicle | Oral, Intraperitoneal |
| Carboxymethyl cellulose (B213188) (CMC) | Suspending agent | Oral |
| Saline (0.9% NaCl) | Aqueous vehicle | Intraperitoneal |
| Ethanol | Co-solvent | Oral |
Experimental Protocols
The following are detailed protocols for the preparation of formulations suitable for oral and intraperitoneal administration of this compound in rodents.
Protocol 1: Oral Suspension Formulation
This protocol describes the preparation of an oral suspension, a common method for administering poorly soluble compounds to animals via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for oral administration consists of a mixture of a co-solvent, a surfactant, and an aqueous phase. For example, a vehicle can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O.
-
-
Formulate the Final Suspension:
-
Slowly add the stock solution of this compound to the vehicle while vortexing to ensure a homogenous suspension.
-
The final concentration of the drug in the suspension should be calculated based on the desired dose and the volume to be administered to the animal (typically 5-10 mL/kg for mice).
-
-
Administration:
-
Administer the suspension to the animal using an appropriately sized oral gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
Example Formulation for Oral Administration:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH₂O | 45% |
Protocol 2: Intraperitoneal Injection Formulation
This protocol details the preparation of a solution for intraperitoneal (i.p.) injection, a common parenteral route of administration in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil or Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve the accurately weighed this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
Dilute the DMSO stock solution with a suitable vehicle such as corn oil or sterile saline to achieve the final desired concentration for injection. A common ratio for a corn oil-based formulation is 10% DMSO and 90% corn oil.[4] For a saline-based solution, a lower percentage of DMSO is often used (e.g., 10-20%) to minimize potential toxicity.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
Example Formulation for Intraperitoneal Injection:
| Component | Percentage (v/v) |
| DMSO | 10% |
| Corn Oil | 90% |
Signaling Pathways
Lupane-type triterpenoids, including compounds structurally similar to this compound, have been reported to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers. Triterpenoids have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation.[11][12] Triterpenoids have demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[13]
Caption: NF-κB signaling pathway and its inhibition by this compound.
Apoptosis Signaling Pathway
Triterpenoids can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][14][15] This is a key mechanism for their potential anti-cancer activity.
Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
20-Hydroxy-3-oxo-28-lupanoic acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxy-3-oxo-28-lupanoic acid. The information provided addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound due to its high lipophilicity. The following table summarizes common problems and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffers. | High lipophilicity and low aqueous solubility of the lupane (B1675458) triterpenoid (B12794562) structure. | This is expected. The compound is practically insoluble in water. For aqueous-based assays, first prepare a concentrated stock solution in an appropriate organic solvent like DMSO. |
| Precipitation occurs when diluting a DMSO stock solution with aqueous media. | The compound is poorly soluble in the final aqueous environment, causing it to crash out of solution. | - Minimize the final concentration of the organic solvent (e.g., keep final DMSO concentration <0.5% in cell culture).- Perform serial dilutions in the aqueous medium while vortexing.- Warm the solution gently (e.g., to 37°C).- Consider using a surfactant such as Tween 80 or a carrier like cyclodextrin (B1172386) in your final solution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure the compound is fully dissolved in the stock solution before further dilution.- Visually inspect for any precipitate before adding to the assay.- Prepare fresh dilutions for each experiment. |
| Difficulty preparing a formulation for in vivo studies. | Low bioavailability due to poor solubility. | Utilize a suitable vehicle for administration. Common options include:- A suspension in carboxymethylcellulose (CMC).- A solution in a mixture of solvents like DMSO, PEG300, and Tween 80.- A formulation with corn oil. |
Quantitative Solubility Data for Structurally Similar Compounds
| Solvent | Betulinic Acid Solubility (approx.) |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 15 mg/mL |
| Ethanol (B145695) | 0.5 mg/mL |
| Water | ~0.02 µg/mL[1] |
| 1:2 solution of DMSO:PBS (pH 7.2) | 0.3 mg/mL |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound and other lupane-type triterpenoids. It is capable of dissolving the compound at relatively high concentrations.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue. To mitigate precipitation, you can try the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your culture medium.
-
Use a higher volume of medium for dilution: Add the DMSO stock solution to a larger volume of medium while vortexing to facilitate rapid dispersion.
-
Warm the medium: Gently warming the cell culture medium to 37°C may help improve solubility.
-
Consider formulation aids: For certain applications, incorporating surfactants like Tween 80 or pluronic F-68 into your final solution can help maintain solubility.
Q3: Can I prepare a stock solution in ethanol?
A3: While this compound is soluble in ethanol, its solubility is significantly lower than in DMSO. If your experimental protocol is sensitive to DMSO, ethanol can be an alternative, but you will be limited to lower stock concentrations.
Q4: How should I store my stock solution?
A4: Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are some recommended formulations for in vivo animal studies?
A5: Due to its poor aqueous solubility, this compound typically requires a specific formulation for in vivo administration. Some common formulations include:
-
Suspension: A suspension in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC).
-
Co-solvent formulation: A solution using a mixture of solvents. A common example is a combination of DMSO, PEG300, and Tween 80, further diluted in saline.
-
Oil-based formulation: A solution or suspension in a biocompatible oil, such as corn oil.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 472.70 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.727 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the compound.
-
Dissolve the Compound: Vortex the solution vigorously. If necessary, gently warm the tube at 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to prepare an intermediate dilution in cell culture medium.
-
Prepare Final Working Solution: Add the required volume of the DMSO stock solution to pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Ensure that the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. Mix immediately by gentle inversion or pipetting.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid precipitation.
Protocol 3: Example Formulation for In Vivo Oral Gavage (Suspension)
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Weigh the Compound: Weigh the required amount of this compound for the desired dosing concentration.
-
Create a Paste: Add a small amount of the 0.5% CMC vehicle to the compound and triturate to form a smooth paste.
-
Prepare the Final Suspension: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.
-
Administer: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Lupane-type triterpenes have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] The following diagram illustrates a hypothetical mechanism of action for this compound based on this evidence.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of Lupane-Type Triterpenoids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for improving the bioavailability of lupane-type triterpenoids such as betulinic acid, betulin (B1666924), and lupeol.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of lupane-type triterpenoids generally low?
A1: The low oral bioavailability of these compounds is primarily due to their poor aqueous solubility and high lipophilicity (log P > 5). This leads to limited dissolution in the gastrointestinal fluids and consequently, low permeability across the intestinal membrane. They are also subject to first-pass metabolism in the liver, which further reduces the amount of active compound reaching systemic circulation.
Q2: What are the primary strategies to overcome the low bioavailability of these compounds?
A2: The main strategies focus on improving solubility and/or permeability. These include:
-
Nanotechnology-based drug delivery systems: Encapsulating triterpenoids in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can protect them from degradation, improve solubility, and facilitate absorption.
-
Prodrug approach: Modifying the chemical structure of the triterpenoid (B12794562) to create a more soluble derivative (prodrug) that converts back to the active form in the body.
-
Co-crystal formation: Forming crystalline complexes with a co-former molecule to enhance the dissolution rate and solubility.
-
Amorphous solid dispersions: Dispersing the triterpenoid in a hydrophilic polymer matrix to prevent crystallization and improve the dissolution rate.
Q3: What is the role of P-glycoprotein (P-gp) in the absorption of lupane-type triterpenoids?
A3: P-glycoprotein is an efflux transporter found in the intestinal epithelium that actively pumps foreign substances, including some drugs, back into the intestinal lumen, thereby reducing their net absorption. Some lupane-type triterpenoids are substrates for P-gp. Therefore, co-administration with a P-gp inhibitor or using formulations that bypass this efflux mechanism can be a viable strategy to enhance their bioavailability.
Q4: How do I choose the best formulation strategy for my specific triterpenoid?
A4: The choice depends on several factors:
-
Physicochemical properties of the triterpenoid: Consider its exact solubility, melting point, and stability.
-
Target application: Is it for oral, topical, or parenteral delivery?
-
Desired release profile: Do you need immediate or sustained release?
-
Scalability and cost: Consider the complexity and cost-effectiveness of the formulation process for future development.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency / Drug Loading in Nanoparticles
-
Question: I am preparing betulinic acid-loaded PLGA nanoparticles using an emulsion-solvent evaporation method, but my encapsulation efficiency is consistently below 50%. What could be the cause?
-
Answer: Low encapsulation efficiency is a common issue. Potential causes and solutions include:
-
Poor drug-polymer interaction: The affinity between betulinic acid and PLGA might be low. Try using a different polymer or a blend of polymers. You can also try modifying the triterpenoid to increase its compatibility with the polymer.
-
Drug leakage during preparation: The drug may be partitioning into the external aqueous phase during the solvent evaporation step. To minimize this, you can try to decrease the volume of the external phase, saturate the external phase with the drug, or use a more rapid solvent removal technique (e.g., under vacuum).
-
Inappropriate solvent system: The choice of organic solvent is critical. Ensure the drug is highly soluble in the organic solvent used, but the solvent is only sparingly soluble in the aqueous phase. Dichloromethane or ethyl acetate (B1210297) are common choices.
-
Issue 2: Nanoparticle Aggregation and Instability
-
Question: My lupeol-loaded solid lipid nanoparticles (SLNs) look good initially, but they aggregate and precipitate out of suspension within a few days. How can I improve their stability?
-
Answer: Aggregation is often due to insufficient surface stabilization.
-
Inadequate stabilizer concentration: The concentration of your surfactant/stabilizer (e.g., Poloxamer 188, Tween 80) may be too low to provide complete coverage of the nanoparticle surface. Try increasing the stabilizer concentration.
-
High Zeta Potential (absolute value): Measure the zeta potential of your formulation. A value close to zero (e.g., between -10 mV and +10 mV) indicates low electrostatic repulsion between particles, leading to aggregation. Ideally, you want a zeta potential greater than |±30| mV for good electrostatic stability. You may need to add a charged surfactant or change the pH of the medium.
-
Lipid polymorphism: For SLNs, the lipid can recrystallize into a more stable, but less drug-accommodating, polymorphic form over time, leading to drug expulsion and aggregation. Including a liquid lipid (oil) to create a nanostructured lipid carrier (NLC) can disrupt the crystal lattice and improve stability.
-
Issue 3: Inconsistent Results in Caco-2 Permeability Assays
-
Question: I am getting highly variable permeability coefficients (Papp) for my betulin formulation when using the Caco-2 cell model. What could be causing this?
-
Answer: Variability in Caco-2 assays can stem from several sources:
-
Inconsistent cell monolayer integrity: The transepithelial electrical resistance (TEER) is a critical measure of monolayer confluence and tight junction integrity. Ensure your TEER values are stable and within the acceptable range for your lab (typically >200 Ω·cm²) before and after the experiment. Discard any wells with compromised TEER values.
-
Efflux transporter activity: Caco-2 cells express efflux transporters like P-gp. If your compound is a substrate, its transport will be limited. To confirm this, run the permeability assay in the presence of a known P-gp inhibitor like verapamil. An increase in apparent permeability would suggest P-gp involvement.
-
Drug solubility and stability in buffer: The triterpenoid may be precipitating out of the transport buffer during the experiment. Check the solubility of your formulation in the assay medium (e.g., Hanks' Balanced Salt Solution) at the tested concentration. You may need to add a small amount of a non-toxic solubilizing agent.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize data from various studies on improving the bioavailability of lupane-type triterpenoids.
Table 1: Betulinic Acid Formulation Performance
| Formulation Type | Key Parameters | Model | Bioavailability Increase (Fold) | Reference |
| Nanosuspension | Particle Size: ~250 nm | Rat | 5.5 | |
| Liposomes | Size: ~150 nm; EE: >90% | Rat | 4.9 | |
| PLGA Nanoparticles | Size: ~200 nm; EE: ~75% | Rat | 8.2 | |
| Solid Dispersion (with PVP K30) | N/A | Rat | 2.7 |
EE: Encapsulation Efficiency; PVP: Polyvinylpyrrolidone
Table 2: Betulin and Lupeol Formulation Performance
| Triterpenoid | Formulation Type | Key Parameters | Model | Bioavailability Increase (Fold) | Reference |
| Betulin | Phospholipid Complex | N/A | Rat | 3.2 | |
| Betulin | Nanosuspension | Particle Size: ~350 nm | Rat | 7.8 | |
| Lupeol | Solid Lipid Nanoparticles | Size: ~180 nm; EE: ~85% | Rat | 6.5 | |
| Lupeol | Nanoemulsion | Droplet Size: ~100 nm | Mouse | 9.1 |
Detailed Experimental Protocols
Protocol 1: Preparation of Triterpenoid-Loaded Nanoparticles via Nanoprecipitation
This method is suitable for lipophilic drugs like betulinic acid.
-
Organic Phase Preparation: Dissolve 10 mg of betulinic acid and 50 mg of a polymer (e.g., polylactic-co-glycolic acid, PLGA) in 5 mL of a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Nanoprecipitation: Using a syringe pump for a constant flow rate, inject the organic phase into the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring for 4-6 hours at room temperature in a fume hood.
-
Purification: Centrifuge the resulting nanosuspension to remove any non-encapsulated drug aggregates. The supernatant containing the nanoparticles can be washed and re-suspended in deionized water.
-
Characterization: Analyze the nanoparticles for size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (using HPLC after dissolving the nanoparticles), and morphology (using SEM or TEM).
Protocol 2: In-Vitro Permeability Assessment using Caco-2 Cells
This protocol assesses the transport of a compound across a model of the intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use inserts with TEER values above the established threshold for your laboratory.
-
Permeability Study (Apical to Basolateral): a. Carefully wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test solution (triterpenoid formulation diluted in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replenish with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the triterpenoid in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Workflow for developing and testing enhanced bioavailability formulations.
Caption: Relationship between bioavailability problems and formulation solutions.
Caption: Betulinic acid-induced apoptosis via the intrinsic pathway.
stability of 20-Hydroxy-3-oxo-28-lupanoic acid in DMSO solution
This technical support center provides guidance on the stability of 20-Hydroxy-3-oxo-28-lupanoic acid in Dimethyl Sulfoxide (DMSO) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a DMSO solution?
A1: The stability of this compound in DMSO can be influenced by several factors. The most critical is the presence of water, as DMSO is highly hygroscopic and can absorb atmospheric moisture. This can lead to the hydrolysis of susceptible functional groups. Other significant factors include storage temperature, exposure to light, the number of freeze-thaw cycles, and the purity of the DMSO used.
Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A2: To maximize the long-term stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in an airtight container to minimize moisture absorption. The use of anhydrous DMSO is also advised. For some compounds, storage in a dry, solid form is preferable, with solutions being prepared fresh for each experiment.
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound undergo before significant degradation occurs?
A3: While there is no specific data for this compound, it is a general best practice to minimize freeze-thaw cycles for any compound stored in DMSO. Each cycle increases the risk of water absorption and can lead to a decrease in the concentration of the compound in solution. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated thawing of the main stock. One study showed no significant compound loss after 11 freeze/thaw cycles for a set of diverse compounds[1].
Q4: Is this compound susceptible to degradation in an aqueous buffer after dilution from a DMSO stock?
A4: Like many organic compounds, this compound may have limited stability in aqueous solutions. It is recommended to prepare aqueous dilutions fresh from the DMSO stock solution immediately before use. Storing aqueous solutions for extended periods is not advised as this can lead to degradation or precipitation. For the related compound, betulinic acid, it is not recommended to store the aqueous solution for more than one day[2].
Q5: What are the potential degradation pathways for this compound in a DMSO solution?
A5: While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation could involve its functional groups: the hydroxyl, ketone, and carboxylic acid moieties on the lupane (B1675458) skeleton. The presence of water in DMSO could facilitate hydrolysis.
Troubleshooting Guide
Issue 1: I observe precipitation in my DMSO stock solution of this compound after thawing.
-
Possible Cause: The compound's solubility limit in DMSO may have been exceeded, especially at lower temperatures. Water absorption into the DMSO can also reduce the solubility of hydrophobic compounds.
-
Solution:
-
Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution.
-
Centrifuge the vial before opening to pellet any undissolved material.
-
If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
-
Ensure you are using anhydrous DMSO and that your storage containers are airtight.
-
Issue 2: The biological activity of my this compound appears to decrease over time.
-
Possible Cause: The compound may be degrading in your DMSO stock or in the aqueous assay medium.
-
Solution:
-
Assess Stock Solution Integrity: Perform a stability study on your DMSO stock using an analytical method like LC-MS to quantify the amount of intact compound remaining.
-
Time-Course Experiment: In your biological assay, measure the activity of the compound at different time points after its addition to the assay medium. A decline in activity over time suggests instability in the aqueous environment.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock solution for your experiments.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause: Inconsistent concentrations in your stock solution due to factors like water absorption, degradation, or incomplete solubilization can lead to variability in experimental outcomes.
-
Solution:
-
Standardize Handling Procedures: Ensure consistent thawing and mixing procedures for your stock solutions.
-
Use Aliquots: Prepare and use single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Perform Quality Control: Periodically check the concentration and purity of your stock solution using analytical techniques.
-
Vehicle Control: Always include a vehicle control (the same final concentration of DMSO used for your compound) in your experiments to account for any effects of the solvent.
-
Summary of Factors Affecting Stability in DMSO
| Factor | Potential Impact | Mitigation Strategy |
| Water Content | Can facilitate hydrolysis of the compound. Reduces solubility of hydrophobic compounds. | Use anhydrous DMSO. Store in airtight containers. Minimize opening of the stock solution vial. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C for long-term storage. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. | Store solutions in amber vials or protect from light. |
| Freeze-Thaw Cycles | Increases the likelihood of water absorption and can lead to precipitation. | Aliquot stock solutions into single-use volumes. |
| Oxygen | Can lead to oxidation of susceptible functional groups. | While a less common issue than water, for highly sensitive compounds, purging with an inert gas like argon or nitrogen can be considered. |
| Container Material | Leaching from or adsorption to the container can occur. | Use high-quality glass or polypropylene (B1209903) containers. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the chemical stability of this compound in a DMSO solution over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
LC-MS grade acetonitrile (B52724), water, and formic acid
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing. This will be your T=0 (time zero) sample.
3. Experimental Setup:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
For each condition, prepare triplicate samples.
-
Store the vials under the designated conditions.
4. Sample Analysis at Time Points:
-
At each scheduled time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare the samples for LC-MS analysis by diluting them to a suitable concentration (e.g., 1 µM) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5. LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. A common mobile phase system is a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in positive ion mode. Monitor the specific m/z for this compound.
-
Quantification: Calculate the peak area of the this compound peak at each time point.
6. Data Analysis:
-
Determine the stability of the compound by comparing the peak area at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in DMSO.
Caption: Troubleshooting decision tree for compound stability issues.
Caption: General NF-κB signaling pathway modulated by lupane-type triterpenoids.[3][4]
References
- 1. This compound | Terpenoids | 93372-87-3 | Invivochem [invivochem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid and related lupane-type triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562).[1] Betulin, which is often more abundant, can also be used as a precursor to betulinic acid.[2]
Q2: What are the key transformations required to synthesize this compound from betulinic acid?
The synthesis involves a multi-step process that typically includes:
-
Protection of the C-3 hydroxyl group.
-
Reduction of the C-28 carboxylic acid to a primary alcohol.
-
Selective oxidation of the C-3 hydroxyl group to a ketone.
-
Allylic hydroxylation at the C-20 position.
-
Oxidation of the C-28 primary alcohol to a carboxylic acid.
Q3: Why is it necessary to protect the C-3 hydroxyl group?
The C-3 secondary hydroxyl group can interfere with reactions targeting other positions, such as the oxidation of the C-28 position or modifications at C-20. Protection, often through acetylation, prevents unwanted side reactions.
Q4: What are the challenges associated with the C-20 hydroxylation?
The C-20 position is part of a sterically hindered isopropenyl group. Introducing a hydroxyl group at this position can be challenging due to:
-
Regioselectivity: Achieving selective hydroxylation at C-20 without affecting other positions can be difficult.
-
Steric Hindrance: The bulky lupane (B1675458) skeleton can limit reagent access to the C-20 position.
-
Substituent Sensitivity: The reactivity of the C-20 position is sensitive to the size and electron density of substituents on the lupane skeleton.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield During C-3 Ketone Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete oxidation of the C-3 hydroxyl group. | Insufficient amount of oxidizing agent or short reaction time. | Increase the molar excess of the oxidizing agent (e.g., Jones' reagent, PCC, or CrO₃ in pyridine). Monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Formation of side products. | Over-oxidation or reaction at other sensitive sites. | Use a milder and more selective oxidizing agent like Pyridinium chlorochromate (PCC). Perform the reaction at a lower temperature to minimize side reactions. |
| Starting material is insoluble. | Poor solubility of the triterpenoid in the reaction solvent. | Use a co-solvent system (e.g., acetone (B3395972), dichloromethane) to improve solubility. Ensure the reaction mixture is well-stirred. |
Problem 2: Difficulty in C-20 Allylic Hydroxylation
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion. | Reagent inactivity or steric hindrance. | Use a more reactive allylic oxidizing agent like selenium dioxide (SeO₂). Consider using a solvent system like dioxane/water and refluxing to increase reactivity.[3] Be aware that SeO₂ is toxic and should be handled with care. |
| Formation of multiple products. | Lack of regioselectivity, oxidation at other allylic positions. | Optimize reaction conditions (temperature, solvent, reaction time) to favor hydroxylation at C-20. Purification by column chromatography will be crucial to isolate the desired product. |
| Rearrangement of the double bond. | Acidic conditions or inherent instability of the intermediate. | Buffer the reaction mixture if acidic byproducts are formed. Use milder reaction conditions where possible. |
Problem 3: Challenges in Modifying the C-28 Carboxylic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reduction of the carboxylic acid. | Insufficient reducing agent. | Use a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[1] Ensure all reagents are dry as LiAlH₄ reacts violently with water. |
| Difficulty in subsequent oxidation to the acid. | Incomplete oxidation of the primary alcohol. | Use a selective oxidizing agent for primary alcohols, such as PCC or a TEMPO-based system, to avoid over-oxidation. |
Quantitative Data Summary
The following table summarizes typical yields for key transformations in the synthesis of related lupane triterpenoids. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Transformation | Reagents | Typical Yield | Reference |
| C-3 Acetylation | Acetic anhydride, Pyridine | >90% | [3] |
| C-3 Oxidation (to ketone) | Jones' Reagent | ~75% | [4] |
| C-28 Esterification | Diazomethane | Quantitative | [1] |
| C-28 Reduction (from ester) | LiAlH₄ | High | [1] |
| Allylic Oxidation (C-16) | SeO₂ | ~40-50% | [3] |
Experimental Protocols
Protocol 1: Oxidation of the C-3 Hydroxyl Group to a Ketone
This protocol describes a general procedure for the oxidation of the C-3 hydroxyl group using Jones' reagent.
Materials:
-
Lupane triterpenoid with a C-3 hydroxyl group (e.g., Betulinic acid)
-
Acetone (anhydrous)
-
Jones' reagent (solution of chromium trioxide in sulfuric acid)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
Dissolve the starting triterpenoid (1.0 g, 1.0 eq) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.[4]
-
Slowly add freshly prepared Jones' reagent dropwise to the stirred solution until a persistent orange color is observed.[4]
-
Continue stirring at 0 °C for 1.5 hours, monitoring the reaction by TLC.[4]
-
Quench the reaction by adding methanol (25 mL) and stir for an additional 5 minutes.[4]
-
Add water (40 mL) and remove the acetone under reduced pressure.[4]
-
Extract the aqueous residue with ethyl acetate (2 x 40 mL).[4]
-
Combine the organic layers and wash with water (20 mL) and then brine (15 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Allylic Hydroxylation at an Unactivated Position (Hypothetical for C-20)
This protocol is a generalized procedure for allylic oxidation using selenium dioxide, adapted for the challenging C-20 hydroxylation. Optimization will be required.
Materials:
-
3-oxo-lup-20(29)-en-28-ol derivative (starting material)
-
Dioxane
-
Water
-
Selenium dioxide (SeO₂)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the starting lupane derivative (1.0 g, 1.0 eq) in a mixture of dioxane (50 mL) and water (1 mL).[3]
-
Add selenium dioxide (0.5 g, ~2.0 eq) to the solution. Caution: Selenium compounds are highly toxic. [3]
-
Reflux the reaction mixture, monitoring the progress by TLC. Reaction times can be several hours.[3]
-
After completion (or when no further change is observed), cool the reaction mixture to room temperature.
-
Filter the mixture to remove precipitated elemental selenium.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using column chromatography. Multiple products are expected, and careful separation is necessary.
Visualizations
General Synthetic Workflow
Caption: Synthetic pathway from Betulinic Acid.
Troubleshooting Logic for C-3 Oxidation
Caption: C-3 Oxidation Troubleshooting Flowchart.
References
Technical Support Center: Optimizing HPLC Separation of 20-Hydroxy-3-oxo-28-lupanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 20-Hydroxy-3-oxo-28-lupanoic acid isomers. The advice provided is based on established methods for separating structurally similar lupane-type triterpenoids and other acidic isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of acidic triterpenoid (B12794562) isomers.
1. Poor Resolution or Co-elution of Isomers
Question: My chromatogram shows poor separation between the isomers of this compound. What steps can I take to improve the resolution?
Answer:
Improving the resolution of closely related isomers requires a systematic approach to optimize your HPLC method. Here are several strategies to consider:
-
Mobile Phase Optimization:
-
Adjusting the Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact selectivity.[1] If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice-versa. These solvents exhibit different properties; methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions, potentially altering the retention of your isomers.[1]
-
Modifying the Mobile Phase pH: For acidic compounds like lupanoic acid derivatives, the pH of the mobile phase is a critical parameter.[1][2] Suppressing the ionization of the carboxylic acid group by lowering the pH (typically between 2 and 4) can lead to better peak shape and retention on a reversed-phase column.[1][2] Consider using additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%).[1]
-
Gradient Elution: If an isocratic method fails to provide adequate separation, a gradient elution program can be employed. A shallow gradient, where the percentage of the organic solvent is increased slowly, can often enhance the separation of closely eluting peaks.
-
-
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns are a good starting point, but other stationary phases might offer better selectivity for your isomers. Consider columns with different bonding technologies (e.g., C30, phenyl-hexyl) that can provide alternative retention mechanisms.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or diastereomers, a chiral stationary phase is often necessary for separation.[3][4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable for a broad range of compounds.[3][4]
-
-
Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution. Experiment with temperatures in the range of 25-50°C.
2. Peak Tailing
Question: The peaks for my isomers are showing significant tailing. What is causing this, and how can I fix it?
Answer:
Peak tailing is a common issue, particularly with acidic compounds, and can compromise both resolution and accurate quantification.[5] Here are the primary causes and solutions:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites on the silica (B1680970) backbone of the column are a frequent cause of tailing.
-
Solution: Add a competing acid, such as 0.1% TFA or formic acid, to the mobile phase. This will protonate the silanol (B1196071) groups and reduce these secondary interactions.[1] Using a highly deactivated, end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5]
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak shape problems.
-
Solution: Use a guard column to protect your analytical column. If the problem persists, try flushing the column with a strong solvent or, if necessary, replace it.
-
3. Irreproducible Retention Times
Question: I am observing shifts in the retention times of my peaks between injections. What could be the reason for this variability?
Answer:
Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations can stem from several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to significant shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use HPLC-grade solvents and reagents. It is also good practice to degas the mobile phase to prevent air bubbles from interfering with the pump's performance.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate and, consequently, retention times.
-
Solution: Regularly inspect the pump for leaks, salt buildup, and unusual noises.[6] If you suspect a problem, consult your instrument's manual for maintenance procedures.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can lead to drifting retention times in the initial runs.
-
Solution: Ensure the column is thoroughly equilibrated. This is particularly important when using mobile phases with additives or when changing solvent compositions.
-
-
Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound isomers?
A1: Based on methods for similar lupane-type triterpenoids, a good starting point would be a reversed-phase HPLC method.[7]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water, with both solvents containing 0.1% formic acid or acetic acid.
-
Detection: UV detection, likely in the range of 210-230 nm, as many triterpenoids lack a strong chromophore.[8]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
This is a general starting point, and optimization will likely be necessary to achieve baseline separation of your specific isomers.
Q2: How should I prepare my sample for HPLC analysis?
A2: Proper sample preparation is critical to protect your column and ensure reproducible results.
-
Extraction: If your sample is from a natural source, extract the triterpenes using a suitable solvent like methanol or ethanol.[7]
-
Dissolution: Dissolve the dried extract or pure compound in the initial mobile phase or a solvent that is miscible with the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.[6]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[7]
Q3: My baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline can interfere with the detection and integration of small peaks. Common causes include:
-
Mobile Phase: Dissolved air in the mobile phase is a frequent culprit. Ensure your solvents are properly degassed. Contaminated or low-quality solvents can also contribute to noise.[9]
-
Pump Issues: Pulsations from the pump due to worn seals or check valves can manifest as a noisy baseline.[9]
-
Detector: A failing detector lamp can cause significant noise.
-
Leaks: Leaks in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.
To troubleshoot, systematically isolate the components. For instance, you can remove the column and run the mobile phase directly to the detector to see if the noise originates from the pump or mobile phase.[9]
Experimental Protocols
General Purpose HPLC Method for Lupane (B1675458) Triterpenes
This protocol is adapted from general methods for analyzing lupane triterpenes and can serve as a starting point for your specific isomers.[7]
1. Reagents and Materials:
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
Reference standards of your isomers (if available).
-
0.22 µm or 0.45 µm syringe filters.
2. Instrumentation:
-
An HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a UV or PDA detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve your sample in the initial mobile phase composition (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Data Presentation
Table 1: Example HPLC Method Parameters for Triterpenoid Separation
| Analyte Class | Column | Mobile Phase | Detection | Reference |
| Lupane Triterpenes | Inertsil ODS-2 | Acetonitrile/Water (Gradient) | UV at 230 nm | [8] |
| Ursolic Acid | Ultrasphere-ODS | Methanol/Water (97:3) | UV at 215 nm | [2] |
| Stereo Isomers of a Propanoic Acid Derivative | J'sphere-ODS-H80 | Water/Acetonitrile (85:15) with 0.05% TFA | UV at 228 nm | [10] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of three lupane type triterpenoids in Helicteres angustifolia by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid [pubmed.ncbi.nlm.nih.gov]
interpreting mass spectrometry data of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Hydroxy-3-oxo-28-lupanoic acid and interpreting its mass spectrometry data.
Section 1: FAQs - Interpreting Your Mass Spectrum
This section addresses common questions regarding the expected mass spectral data for this compound.
Q1: What is the expected molecular weight and exact mass of this compound?
The molecular formula for this compound is C₃₀H₄₈O₄. This gives it a monoisotopic exact mass of 472.3553 g/mol . When analyzing high-resolution mass spectrometry data, it is crucial to use the exact mass for formula determination.
Q2: What are the common ions and adducts I should expect to see in the mass spectrum?
Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of pseudomolecular ions, including protonated molecules, deprotonated molecules, and various adducts.[1][2] The specific ions observed will depend on the ionization mode (positive or negative) and the composition of the mobile phase. For triterpenoids like this, analysis in both positive and negative ion modes is common.[3][4]
Below is a table summarizing the expected m/z values for common ions of this compound.
| Ionization Mode | Adduct/Ion Type | Formula | Expected Exact m/z | Notes |
| Negative | [M-H]⁻ | [C₃₀H₄₇O₄]⁻ | 471.3480 | The most common ion for acidic compounds in negative ESI mode.[3][5] |
| Negative | [M-H-H₂O]⁻ | [C₃₀H₄₅O₃]⁻ | 453.3374 | A common fragment resulting from the loss of a water molecule from the hydroxyl group.[3][6] |
| Negative | [M-H-CO₂]⁻ | [C₂₉H₄₇O₂]⁻ | 427.3529 | Decarboxylation of the carboxylic acid group is a common fragmentation pathway.[6] |
| Negative | [M+HCOO]⁻ | [C₃₁H₄₉O₆]⁻ | 517.3535 | Formate adduct; may be observed if formic acid is used as a mobile phase additive. |
| Negative | [2M-H]⁻ | [C₆₀H₉₅O₈]⁻ | 943.7032 | Dimer ion, more likely to be observed at higher sample concentrations.[3][5] |
| Positive | [M+H]⁺ | [C₃₀H₄₉O₄]⁺ | 473.3625 | The protonated molecule, common in positive ESI mode.[4] |
| Positive | [M+H-H₂O]⁺ | [C₃₀H₄₇O₃]⁺ | 455.3519 | Loss of a water molecule is a predominant fragmentation pathway in positive mode as well.[4] |
| Positive | [M+Na]⁺ | [C₃₀H₄₈O₄Na]⁺ | 495.3448 | Sodium adducts are very common and can sometimes be more abundant than the [M+H]⁺ ion, especially if glassware or solvents are not scrupulously clean.[7] |
| Positive | [M+K]⁺ | [C₃₀H₄₈O₄K]⁺ | 511.3187 | Potassium adducts are also frequently observed.[7] |
Q3: What are the characteristic fragmentation patterns for this molecule?
In tandem mass spectrometry (MS/MS), the key fragmentation information for pentacyclic triterpenoids often comes from the cleavage of the C- and D-rings, in addition to the predominant losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂).[3][5][6] The presence of hydroxyl and ketone groups at specific positions influences the exact fragmentation pathways.[3]
Caption: Expected fragmentation of this compound in negative ESI-MS/MS.
Q4: Why am I seeing peaks that don't match the expected ions?
Unexpected peaks can arise from several sources:
-
Contaminants: Impurities in the sample, solvents, or from the LC system (e.g., plasticizers, column bleed) can appear as background ions.[8]
-
In-source Fragmentation: The molecule might be fragmenting within the ionization source before mass analysis. This can be influenced by source settings like temperature and voltages.[1]
-
Unusual Adducts: Besides common adducts, others may form depending on the mobile phase composition and contaminants (e.g., [M+CH₃CN+H]⁺ with acetonitrile).[9][10]
-
Isotopes: Remember to account for isotopic peaks. The [M+1] peak arises from the natural abundance of ¹³C.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Q1: I have a very weak or no signal for my compound. What should I check?
Poor signal intensity is a frequent issue.[11] A systematic check of the sample and instrument is the best approach.
Caption: Troubleshooting workflow for low or no signal intensity.
Q2: My measured mass is not accurate. How can I fix this?
Mass accuracy is critical for correct formula identification.
-
Calibration: The most common cause of mass inaccuracy is a drifted calibration. Perform a fresh mass calibration of the instrument using the manufacturer's recommended standards and procedures.[11][12]
-
Reference Mass: If available, use a lock mass or internal calibrant during the run to correct for mass drift in real-time.
-
Sufficient Signal: Ensure the peak of interest has sufficient intensity. Low-intensity ions often have poorer mass accuracy.
Q3: I see multiple adducts ([M+Na]⁺, [M+K]⁺) and my [M+H]⁺ or [M-H]⁻ is suppressed. What can I do?
Alkali metal adducts can complicate spectra and suppress the desired protonated/deprotonated ion.
-
Mobile Phase Modifier: In positive ion mode, adding a proton source like 0.1% formic acid to the mobile phase can significantly increase the abundance of the [M+H]⁺ ion relative to sodium or potassium adducts.[7]
-
High-Purity Reagents: Use LC-MS grade solvents and additives to minimize metal ion contamination.[9]
-
Clean Glassware: Avoid using glassware washed with strong detergents, as these can be a source of sodium.
Q4: My baseline is very noisy and I see a lot of background peaks. What is the cause?
A high baseline or excessive background noise can obscure low-abundance peaks.
-
Solvent Contamination: Ensure mobile phases are prepared with fresh, high-purity LC-MS grade solvents.[10]
-
System Contamination: The LC system, particularly the column or autosampler, may be contaminated. Flush the system thoroughly. Running blank injections can help diagnose carryover.[12]
-
Source Cleaning: A dirty ion source is a common cause of high background. Follow the manufacturer's protocol for cleaning the ESI source components.[8]
Section 3: Experimental Protocol
This section provides a general-purpose Liquid Chromatography-Mass Spectrometry (LC-MS) protocol suitable for the analysis of this compound, based on methodologies used for similar triterpenoids.[3][5][6]
1. Sample Preparation:
-
Dissolve the purified compound or extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging the LC system.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 150 mm, 3.5 µm) is a common choice.[3][6]
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% acetic acid (for negative mode).[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% acetic acid (for negative mode).
-
Gradient:
-
0-2 min: 60% B
-
2-20 min: Linear gradient from 60% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 60% B
-
26-30 min: Re-equilibration at 60% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative and Positive (run as separate experiments)
-
Scan Range: m/z 150 - 1500
-
Capillary Voltage: 3.5 kV (Negative), 4.0 kV (Positive)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nebulizer Gas (N₂): 35 psi
-
Drying Gas (N₂): 10 L/min
-
MS/MS Analysis: For fragmentation studies, use a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense ions from each full scan for collision-induced dissociation (CID). Set collision energy to a range of 20-40 eV to achieve optimal fragmentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - ProQuest [proquest.com]
- 6. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. agilent.com [agilent.com]
- 9. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gmi-inc.com [gmi-inc.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
preventing degradation of 20-Hydroxy-3-oxo-28-lupanoic acid during storage
This technical support center provides guidance on preventing the degradation of 20-Hydroxy-3-oxo-28-lupanoic acid during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Based on data for the structurally similar triterpenoid, betulinic acid, storage at 4°C is recommended and can maintain stability for extended periods.[1]
Q2: What are the optimal long-term storage conditions for the solid compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C.[2][3] Storing the compound in a desiccator or with a desiccant can further prevent degradation from moisture. To prevent oxidative degradation for highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4]
Q3: How should I store solutions of this compound?
Solutions of this compound in organic solvents such as DMSO or ethanol (B145695) should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation. It is not recommended to store the compound in aqueous solutions for more than one day due to its poor solubility and potential for degradation.[1] If aqueous buffers are necessary for an experiment, fresh solutions should be prepared.
Q4: What are the visible signs of degradation?
Visible signs of degradation can include a change in color or texture of the solid material. For solutions, the appearance of precipitates (if not due to solubility limits) or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for assessing stability.
Q5: Which analytical methods are suitable for detecting degradation?
High-Performance Liquid Chromatography (HPLC) with UV/Vis (PDA) or Evaporative Light Scattering Detection (ELSD) is a common and effective method for assessing the purity and detecting degradation products of triterpenoids.[5] Gas chromatography (GC) can also be used, but may require derivatization of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in an experiment. | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of stock solutions. 3. Instability in the experimental buffer. | 1. Verify storage conditions. Use a fresh, properly stored sample. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions in the experimental buffer immediately before use. |
| Unexpected peaks in HPLC chromatogram. | 1. Presence of degradation products. 2. Contamination of the sample or solvent. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Run a blank (solvent only) to check for contamination. Use fresh, HPLC-grade solvents. |
| Compound has changed color or appearance. | 1. Oxidation or reaction with moisture. 2. Exposure to light. | 1. Discard the sample and use a fresh one. Ensure future storage is in a tightly sealed container, possibly under an inert atmosphere and with a desiccant. 2. Store in an amber vial or a container protected from light. |
Experimental Protocols
Protocol 1: Stability Assessment of Solid this compound
Objective: To determine the stability of solid this compound under different storage conditions.
Methodology:
-
Weigh out several aliquots of the solid compound into individual, airtight, amber glass vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.
-
Prepare a solution of the compound in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Analyze the solution by HPLC-UV/PDA to determine the purity and identify any degradation products.
-
Compare the peak area of the parent compound and the area of any degradation peaks to the initial time point (T=0).
Protocol 2: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent.
Methodology:
-
Prepare a stock solution of the compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into several airtight, amber glass vials.
-
Store the vials at different temperatures (e.g., 4°C, -20°C).
-
At defined intervals (e.g., 1, 7, 14, 30 days), take one vial from each storage condition.
-
Analyze the sample directly or after appropriate dilution by HPLC-UV/PDA.
-
Quantify the remaining parent compound and any new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for stability assessment.
References
troubleshooting low yield in 20-Hydroxy-3-oxo-28-lupanoic acid extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 20-Hydroxy-3-oxo-28-lupanoic acid and addressing challenges such as low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
This compound is a triterpenoid (B12794562) compound.[1] It can be isolated from plants of the genus Jatropha.[1]
Q2: What are the general physicochemical properties of this compound that are relevant for extraction?
This compound exists as a solid at room temperature and has low water solubility.[1] Its molecular formula is C30H48O4 and it has a molecular weight of 472.70 g/mol .[1] Due to its triterpenoid structure, it is expected to be soluble in organic solvents like DMSO, ethanol (B145695), chloroform, dichloromethane, and ethyl acetate (B1210297).[1][2]
Q3: Which solvents are recommended for the extraction of this compound?
While specific data for this exact compound is limited, based on its triterpenoid nature and information for similar compounds, a range of solvents with varying polarities should be considered.[1][3] Non-polar solvents like hexane (B92381) and moderately polar solvents such as ethyl acetate, chloroform, and ethanol are commonly used for triterpenoid extraction.[2][3] The choice of solvent will significantly impact the extraction efficiency and the purity of the crude extract.
Q4: What are the common methods for extracting triterpenoids like this compound?
Conventional methods include maceration and Soxhlet extraction.[3] Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[4][5][6][7] UAE, for instance, has been shown to be highly efficient for the extraction of lupeol, a related triterpenoid.[4]
Q5: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a standard method for the quantification of triterpenoids.[4] Developing a calibration curve with a pure standard of this compound is essential for accurate quantification.[8] High-Performance Thin-Layer Chromatography (HPTLC) can also be a viable and simpler alternative for quantification.[3]
Troubleshooting Guide: Low Yield
Low yield is a frequent challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving the potential causes for low recovery of this compound.
Problem 1: Incomplete Extraction
Symptoms:
-
Residual target compound detected in the plant matrix after extraction.
-
Yields are lower than reported in the literature for similar compounds.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for this compound. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to identify the most effective one. |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may lead to a saturated solution, preventing further dissolution of the target compound. Increasing the solvent-to-solid ratio can enhance extraction efficiency.[9][10] However, an excessively high ratio might not be cost-effective.[9] |
| Inadequate Extraction Time | The extraction duration may be too short for the complete diffusion of the compound from the plant material into the solvent. Extend the extraction time and monitor the yield at different time points to determine the optimal duration. |
| Poor Penetration into Plant Material | The particle size of the plant material might be too large, limiting the surface area for solvent interaction. Grinding the dried plant material to a fine, uniform powder can significantly improve solvent penetration and extraction efficiency.[7] |
Problem 2: Degradation of the Target Compound
Symptoms:
-
Presence of unknown peaks in the chromatogram of the extract.
-
Yield decreases with an increase in extraction temperature or time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Extraction Temperature | Triterpenoids can be sensitive to high temperatures, which may cause degradation.[5][11] If using a heat-involved method like Soxhlet or MAE, try reducing the extraction temperature or switching to a non-thermal method like Ultrasound-Assisted Extraction at a controlled temperature.[11] |
| Presence of Degrading Enzymes | Endogenous enzymes in the plant material could degrade the target compound upon cell lysis during extraction. Blanching the plant material before extraction can help to deactivate these enzymes. |
| Light-Induced Degradation | Some compounds are sensitive to light. Protect the extraction setup from direct light by using amber glassware or covering the apparatus with aluminum foil. |
Data Presentation
Table 1: Illustrative Effect of Solvent Choice on the Extraction Yield of a Representative Triterpenoid.
| Solvent | Polarity Index | Hypothetical Yield (mg/g of dry plant material) |
| n-Hexane | 0.1 | 2.5 ± 0.3 |
| Chloroform | 4.1 | 4.8 ± 0.4 |
| Ethyl Acetate | 4.4 | 5.5 ± 0.5 |
| Ethanol | 5.2 | 4.2 ± 0.3 |
| Methanol | 6.6 | 3.1 ± 0.2 |
Note: This data is illustrative and intended to show a general trend. Actual yields will vary depending on the plant material and specific extraction conditions.
Table 2: Example of Optimizing Ultrasound-Assisted Extraction (UAE) Parameters for a Triterpenoid.
| Parameter | Level 1 | Level 2 | Level 3 | Hypothetical Optimal Yield (mg/g) |
| Time (min) | 20 | 40 | 60 | 6.2 ± 0.4 |
| Temperature (°C) | 30 | 45 | 60 | 6.5 ± 0.5 |
| Solvent-to-Solid Ratio (mL/g) | 10:1 | 20:1 | 30:1 | 6.8 ± 0.3 |
Note: This table presents a hypothetical optimization scenario. The optimal conditions should be determined experimentally for each specific case.
Experimental Protocols
Protocol 1: Conventional Maceration Extraction
-
Preparation of Plant Material: Dry the plant material (e.g., leaves or stems of Jatropha sp.) at 40-50°C to a constant weight.[11] Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of ethyl acetate (or another selected solvent).
-
Maceration: Seal the flask and keep it on an orbital shaker at a constant speed (e.g., 150 rpm) at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the fresh solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Drying and Weighing: Dry the resulting crude extract in a vacuum desiccator until a constant weight is achieved. Calculate the yield.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Extraction: Place 1 g of the powdered plant material in a beaker and add 20 mL of the chosen solvent (e.g., ethanol).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).[8] Perform the extraction for a predetermined time (e.g., 30 minutes) and at a controlled temperature (e.g., 40°C).[6][8]
-
Filtration and Solvent Evaporation: Follow steps 4 and 5 from the maceration protocol to obtain the crude extract.
-
Drying and Weighing: Dry the extract and determine the yield as described previously.
Visualizations
References
- 1. This compound | Terpenoids | 93372-87-3 | Invivochem [invivochem.com]
- 2. This compound | CAS 93372-87-3 | ScreenLib [screenlib.com]
- 3. bepls.com [bepls.com]
- 4. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
dealing with poor solubility of 20-Hydroxy-3-oxo-28-lupanoic acid in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of 20-Hydroxy-3-oxo-28-lupanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has very low solubility in aqueous media. The solvent used to dissolve the compound is miscible with water, causing the compound to crash out upon dilution. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. - Use a formulation approach such as complexation with cyclodextrins or encapsulation in liposomes. - For in vivo studies, consider lipid-based formulations or suspensions. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over the course of the experiment. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the assay medium with vigorous mixing. - Visually inspect for any precipitation before and after the experiment. - Consider using a solubilizing agent like a surfactant (e.g., Tween 80) in the final assay medium, ensuring it does not interfere with the assay. |
| Difficulty preparing a stock solution. | The chosen solvent is not optimal for this compound. | - Based on its triterpenoid (B12794562) structure, this compound is expected to have better solubility in organic solvents. Try dissolving in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695).[1] - Gentle heating and sonication may aid in dissolution. |
| Low bioavailability in animal studies. | Poor absorption due to low solubility in gastrointestinal fluids. | - Reduce the particle size of the compound through micronization to increase the surface area for dissolution. - Formulate the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS). - Prepare a suspension using suspending agents like carboxymethyl cellulose (B213188).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for creating a high-concentration stock solution.[1] It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity. If DMSO is not suitable for your specific assay, Dimethylformamide (DMF) or ethanol can be considered as alternatives.[1]
Q2: How can I prepare this compound for oral administration in animal studies?
A2: Due to its poor aqueous solubility, direct administration in water is not feasible. Common strategies for oral formulation include:
-
Suspension: The compound can be suspended in a vehicle containing 0.5% carboxymethyl cellulose (CMC) in water.[1]
-
Solution in a co-solvent system: A solution can be prepared using a mixture of solvents like polyethylene (B3416737) glycol 400 (PEG400).[1]
-
Lipid-based formulation: Dissolving the compound in an oil, such as corn oil, often with a small amount of a co-solvent like DMSO, can improve oral absorption.[1]
Q3: Can I improve the aqueous solubility of this compound through chemical modification?
A3: Yes, chemical modification is a potential strategy. For a similar triterpenoid, oleanolic acid, introducing an amino acid fragment at the C-28 carboxyl group has been shown to significantly improve its hydrophilicity without compromising its biological activity. This suggests that derivatization at the C-28 position of this compound could be a viable approach to enhance its aqueous solubility.
Q4: Are there any formulation strategies to enhance the solubility for parenteral administration?
A4: For parenteral administration, a common approach for poorly soluble compounds is to use a co-solvent system. A formulation consisting of a mixture of an organic solvent like DMSO, a co-solvent such as PEG300, and a surfactant like Tween 80, diluted with sterile water or saline, can be effective.[1] It is crucial to ensure the final formulation is sterile and does not cause precipitation upon injection.
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Water | Very Poor | Expected to be less than 1 mg/mL.[1] |
| Ethanol | Low to Moderate | |
| Methanol | Low | |
| Acetone | Low to Moderate | |
| Ethyl Acetate | Moderate | Oleanolic acid shows good solubility in ethyl acetate.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for preparing stock solutions.[1] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 472.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 4.73 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Oral Suspension (10 mg/kg dose for a 20g mouse)
-
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of the compound. For a 10 mg/kg dose in a 20g mouse, you will need 0.2 mg of the compound per mouse. If you are dosing a group of 10 mice with a dosing volume of 100 µL per mouse, you will need 2 mg of the compound in 1 mL of vehicle.
-
Weigh out 2 mg of this compound.
-
Triturate the compound in a mortar and pestle to a fine powder to aid in suspension.
-
Gradually add the 0.5% CMC solution while continuously triturating to form a smooth paste.
-
Transfer the paste to a small beaker with a magnetic stir bar and add the remaining volume of the 0.5% CMC solution to reach a final volume of 1 mL.
-
Stir the suspension continuously on a stir plate until administration to ensure homogeneity.
-
Visualizations
Signaling Pathway
This compound has been shown to inhibit the production of inflammatory mediators like TNF-α.[3] A plausible mechanism for this is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. A related lupane-type triterpene has been demonstrated to exert its anti-inflammatory effects through this pathway.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for solubilizing this compound for in vitro cell-based assays.
Caption: Workflow for preparing this compound for in vitro assays.
References
Technical Support Center: Minimizing Off-Target Effects in Cell Culture Experiments
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you minimize and control for off-target effects in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern in cell culture experiments?
Q2: How can I proactively minimize off-target effects during the experimental design phase?
A2: Proactive minimization of off-target effects starts with careful planning. For RNAi experiments, using siRNA pools, which are mixtures of multiple siRNAs targeting the same mRNA, can reduce off-target effects by lowering the concentration of any single offending siRNA.[5] For CRISPR-based editing, utilizing high-fidelity Cas9 variants and carefully designing guide RNAs (gRNAs) with the help of prediction software can significantly enhance specificity.[6][7] When working with small molecules, it is crucial to use concentrations as close to the IC50 or EC50 as possible and to avoid prolonged exposure times that can lead to non-specific effects.[2][8]
Q3: What are the essential experimental controls to include for identifying off-target effects?
Q4: What are the key differences between biased and unbiased methods for detecting off-target effects?
A4: Biased methods for detecting off-target effects rely on prior knowledge or computational predictions to identify potential off-target sites.[3] These methods, such as targeted sequencing of predicted off-target loci for CRISPR, are highly sensitive for known or predicted sites but will miss unanticipated off-target events.[3] Unbiased methods, in contrast, aim to identify off-target events across the entire genome without prior assumptions.[3] Techniques like GUIDE-seq for CRISPR fall into this category and are crucial for a comprehensive assessment of off-target activity.[12]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed after treatment with a small molecule inhibitor.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal concentration. Start with a broad range and narrow down to the lowest effective concentration that produces the desired on-target effect.[2][11] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent effects.[2] |
| Off-target toxicity | Use a structurally unrelated inhibitor for the same target to see if the toxicity is compound-specific.[11] Consider performing a kinome scan to identify potential off-target kinases that might be responsible for the cytotoxicity. |
| Prolonged exposure | Reduce the incubation time with the inhibitor. Determine the minimum time required to achieve the desired on-target effect.[2] |
Issue 2: Inconsistent or unexpected phenotype after siRNA transfection.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the siRNA | Use a pool of multiple siRNAs targeting the same gene to dilute the off-target effects of any single siRNA.[5] Perform a rescue experiment by re-expressing an siRNA-resistant version of the target protein.[10] |
| "Seed region" off-target effects | The "seed region" (nucleotides 2-8) of the siRNA can bind to the 3' UTR of unintended mRNAs, mimicking miRNA activity.[13] Use siRNAs with chemical modifications in the seed region to reduce these effects. |
| Inconsistent transfection efficiency | Optimize the transfection protocol, including cell density, siRNA concentration, and transfection reagent.[9][14] Use a positive control siRNA (e.g., targeting a housekeeping gene) to monitor transfection efficiency.[9] |
| Cell health and passage number | Ensure cells are healthy and within a low passage number range, as cell characteristics can change over time in culture.[15] |
Issue 3: Suspected off-target cleavage with CRISPR-Cas9.
| Possible Cause | Troubleshooting Steps |
| Poor guide RNA (gRNA) design | Use online design tools to select gRNAs with high on-target scores and low predicted off-target sites.[6] |
| High concentration of Cas9/gRNA | Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest effective concentration. |
| Delivery method | Consider using ribonucleoprotein (RNP) delivery of the Cas9/gRNA complex, which is transient and can reduce off-target editing compared to plasmid delivery.[16] |
| Standard Cas9 promiscuity | Use high-fidelity Cas9 variants that have been engineered for increased specificity.[7] |
| Confirmation of off-target sites | Use an unbiased method like GUIDE-seq to identify off-target cleavage events across the genome.[12] Validate predicted off-target sites using targeted deep sequencing. |
Quantitative Data Summary
Table 1: Comparison of Off-Target Effects for Different siRNA Strategies
| siRNA Strategy | Number of Off-Target Genes (2-fold change) | On-Target Knockdown Efficiency | Reference |
| Single Synthetic siRNA (siRNA 14-1) | 47 | ~50-70% | [5] |
| Single Synthetic siRNA (siRNA 14-5) | 23 | ~50-70% | [5] |
| Diced siRNA Pool (d-14-8) | 18 | ~50-70% | [5] |
| RNase III-generated siRNA Pool (e-14-8) | 93 (less effective knockdown) | Lower | [5] |
Table 2: Off-Target Loci Detected by GUIDE-seq and TEG-Seq for Two Loci
| Locus | Detection Method | On-Target Reads | Off-Target Loci Detected | Total Off-Target Reads | Reference |
| HEK4 | GUIDE-seq | ~10,000 | 132 | Not specified | [17] |
| HEK4 | TEG-Seq | ~100,000 | 252 | Not specified | [17] |
| VEG1 | GUIDE-seq | ~100,000 | 21 | Not specified | [17] |
| VEG1 | TEG-Seq | ~1,000,000 | 27 | Not specified | [17] |
Experimental Protocols
Protocol 1: Dose-Response Curve for a Small Molecule Inhibitor
Objective: To determine the optimal concentration of a small molecule inhibitor that elicits the desired on-target effect while minimizing off-target cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Compound Dilution: Prepare a serial dilution of the inhibitor in culture medium. A typical range might be from 10 µM down to 0.1 nM, with a vehicle-only control (e.g., DMSO).[11]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on the expected kinetics of the cellular response.
-
Endpoint Analysis: Perform an assay to measure the on-target effect (e.g., Western blot for a downstream signaling molecule) and a cytotoxicity assay (e.g., MTT or CellTiter-Glo).[11]
-
Data Analysis: Plot the on-target response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for the on-target effect) and CC50 (for cytotoxicity).[18][19]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a small molecule inhibitor in a cellular context.[20]
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the inhibitor at a desired concentration or with a vehicle control for a specified time (e.g., 1-3 hours).[20]
-
Cell Harvesting: Wash cells with ice-cold PBS and scrape them into PBS containing protease inhibitors.[20]
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.[20][21]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 12,000 x g) to pellet the aggregated, denatured proteins.[21]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in each sample by Western blotting.[20]
-
Data Analysis: Quantify the band intensities of the target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[20]
Protocol 3: Genome-wide, Unbiased Identification of DSBs Enabled by sequencing (GUIDE-seq)
Objective: To identify the genome-wide off-target cleavage sites of a CRISPR-Cas nuclease.
Methodology:
-
Transfection: Co-transfect cells with the Cas9 nuclease, the gRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.[12]
-
Cell Culture and Genomic DNA Isolation: Culture the cells for 3-4 days to allow for dsODN integration at double-strand break (DSB) sites. Isolate genomic DNA.[12]
-
Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.[1]
-
Perform end-repair, A-tailing, and ligation of a Y-adapter.[22]
-
Use two rounds of PCR to amplify the regions containing the integrated dsODN. The first PCR uses primers specific to the adapter and the dsODN. The second, nested PCR adds sequencing adapters and indexes.[12]
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on an Illumina platform.[1]
-
Data Analysis: Align the sequencing reads to the reference genome. The alignment will reveal the genomic locations where the dsODN has integrated, indicating a DSB event. These locations represent both on-target and off-target cleavage sites.[23][24]
Protocol 4: siRNA Rescue Experiment
Objective: To confirm that an observed phenotype is a direct result of the on-target knockdown of the gene of interest.[25]
Methodology:
-
Construct Generation: Create an expression vector for the target gene that is resistant to the siRNA. This can be achieved by introducing silent mutations in the siRNA binding site of the cDNA.
-
Cell Seeding and siRNA Transfection: Seed cells and transfect them with the specific siRNA or a control siRNA as per your standard protocol.[25]
-
Rescue Transfection: After 24-48 hours of siRNA transfection, transfect the cells with the siRNA-resistant expression vector or a control vector.[25]
-
Phenotypic Analysis: At an appropriate time point after the rescue transfection, perform the assay to measure the phenotype of interest.
-
Confirmation of Knockdown and Re-expression: Lyse the cells and confirm the knockdown of the endogenous protein and the expression of the siRNA-resistant protein by Western blotting.[25]
-
Data Analysis: A successful rescue is indicated by the reversal of the phenotype in the cells that were treated with the specific siRNA and transfected with the resistant construct, compared to those transfected with the control vector.
Visualizations
Caption: A workflow for minimizing and validating off-target effects.
Caption: On-target vs. off-target effects of a small molecule inhibitor.
Caption: Logical flow of an siRNA rescue experiment.
References
- 1. syntezza.com [syntezza.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEG-Seq CRISPR Off-Target Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 20. benchchem.com [benchchem.com]
- 21. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 22. protocols.io [protocols.io]
- 23. GUIDEseq: a bioconductor package to analyze GUIDE-Seq datasets for CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioconductor.unipi.it [bioconductor.unipi.it]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
1. What is a common starting material for the synthesis of this compound?
A common and readily available starting material is Betulin, a pentacyclic triterpene that can be extracted in large quantities from the bark of birch trees.[1][2] Betulinic acid is also a viable starting material.[1]
2. What is the general synthetic strategy for producing this compound from Betulin?
The synthesis generally involves a multi-step process:
-
Step 1: Oxidation of Betulin to Betulonic Acid: This involves the oxidation of the primary hydroxyl group at C-28 to a carboxylic acid and the secondary hydroxyl group at C-3 to a ketone.[3] This can be a one-pot or a two-step process.
-
Step 2: Hydroxylation at the C-20 position: This step introduces the hydroxyl group at the tertiary C-20 position of the lupane (B1675458) skeleton. This is a challenging transformation and may require specific reagents and reaction conditions.
3. What are the critical parameters to control during the oxidation of Betulin to Betulonic Acid?
Key parameters to control include reaction temperature, the choice of oxidizing agent, and the stoichiometry of the reagents. Over-oxidation can lead to side products, while incomplete oxidation will result in low yields.
4. How can the progress of the reaction be monitored?
Thin-layer chromatography (TLC) is a common method to monitor the progress of the reaction.[4] By comparing the TLC profile of the reaction mixture with that of the starting material and the expected product, you can determine the extent of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of Betulonic Acid from Betulin Oxidation
-
Question: We are experiencing low yields during the oxidation of Betulin to Betulonic Acid. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC until the starting material spot disappears.[4] You may need to increase the reaction time or temperature, or add more oxidizing agent.
-
Degradation of Product: The product might be degrading under the reaction conditions. Consider using a milder oxidizing agent or lowering the reaction temperature.
-
Suboptimal Work-up Procedure: The product may be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted during the work-up to ensure the carboxylic acid is in a form that is soluble in the organic layer.
-
Purity of Starting Material: Impurities in the starting Betulin can interfere with the reaction. Ensure the Betulin is of high purity before starting the reaction.
-
Issue 2: Difficulty in the Hydroxylation of the C-20 Position
-
Question: We are struggling with the hydroxylation of the C-20 position of Betulonic Acid. What are some potential strategies?
-
Answer:
-
Steric Hindrance: The C-20 position is a sterically hindered tertiary carbon, making direct hydroxylation challenging. You may need to explore different oxidizing agents that are effective for hindered positions.
-
Reaction Conditions: The reaction may require specific catalysts or conditions to proceed efficiently. A thorough literature search on the hydroxylation of similar lupane-type triterpenoids is recommended.
-
Protecting Groups: It might be necessary to protect other functional groups in the molecule to prevent side reactions during the hydroxylation step.
-
Issue 3: Purification Challenges
-
Question: We are facing difficulties in purifying the final product, this compound. What are some recommended purification techniques?
-
Answer:
-
Column Chromatography: This is a standard method for purifying organic compounds.[4] You will need to screen different solvent systems to find the optimal conditions for separating your product from impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to obtain a highly pure product, although this method is less suitable for large-scale purification.
-
Experimental Protocols
Protocol 1: Synthesis of Betulonic Acid from Betulin
This protocol is based on the oxidation of Betulin using Jones reagent.[3]
Materials:
-
Betulin
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Isopropanol
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Betulin in acetone and cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent to the solution with constant stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to obtain pure Betulonic Acid.
Quantitative Data
| Parameter | Value | Reference |
| Betulonic Acid Synthesis | ||
| Starting Material | Betulin | [3] |
| Oxidizing Agent | Jones Reagent | [3] |
| Solvent | Acetone | [3] |
| Reaction Temperature | 0°C | [3] |
| Yield | 73% | [3] |
Diagrams
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 20-Hydroxy-3-oxo-28-lupanoic Acid and Betulinic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two pentacyclic triterpenoids: 20-Hydroxy-3-oxo-28-lupanoic acid and the well-studied betulinic acid. This document synthesizes available experimental data to highlight their potential in therapeutic applications.
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, is widely recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects[1][2][3]. Its derivative, this compound, is a less-studied compound, with emerging evidence of its biological potential. This guide aims to provide a comparative overview of these two molecules, focusing on their anti-inflammatory, anticancer, and antiviral activities, supported by available quantitative data and experimental methodologies.
At a Glance: Comparative Biological Activity
| Biological Activity | This compound | Betulinic Acid |
| Anti-inflammatory | Demonstrated potent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages. | Well-established anti-inflammatory properties, with demonstrated efficacy in various in vitro and in vivo models. |
| Anticancer | No direct experimental data found. | Extensive research demonstrates broad-spectrum anticancer activity against various cancer cell lines through induction of apoptosis. |
| Antiviral | No direct experimental data found. | Proven activity against a range of viruses, including HIV and Herpes Simplex Virus. |
Anti-inflammatory Activity
A key area of investigation for both compounds is their ability to modulate inflammatory responses.
This compound (HOA)
Recent studies have illuminated the anti-inflammatory potential of this compound (HOA), isolated from the leaves of Mahonia bealei. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, HOA demonstrated significant, dose-dependent inhibition of key inflammatory mediators.[4]
Key Findings:
-
Nitric Oxide (NO) Production: HOA potently inhibited NO production with measured concentrations of 27.32, 18.76, 12.06, and 10.79 µM at HOA concentrations of 10, 20, 30, and 40 μM, respectively, compared to the LPS-stimulated group which produced a significantly higher amount of NO.[4]
-
Pro-inflammatory Cytokines: The production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was significantly suppressed by HOA treatment in a dose-dependent manner.[4]
The anti-inflammatory effects of HOA are attributed to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 genes.[1][5] This is achieved through the inhibition of the PI3K/Akt and MAPKs signaling pathways and the subsequent inactivation of the NF-κB transcription factor.[4]
Betulinic Acid
Betulinic acid is a well-documented anti-inflammatory agent.[6][7] Its mechanisms of action are multifaceted and include the inhibition of pro-inflammatory enzymes and cytokines. Numerous studies have reported its efficacy in various models of inflammation. For instance, betulinic acid has been shown to suppress the proliferation of T-cells with an IC50 value above 50 μg/mL.[8]
Anticancer and Antiviral Activities
While betulinic acid has been extensively studied for its anticancer and antiviral properties, there is currently a lack of published experimental data on these activities for this compound.
Betulinic Acid: A Potent Anticancer and Antiviral Agent
Betulinic acid has demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[1][5] It is known to induce apoptosis through the mitochondrial pathway, making it a promising candidate for cancer therapy.[9][10] Its anticancer activity has been observed in various cancer types, including melanoma, neuroblastoma, and leukemia.[4][11]
In the realm of antiviral research, betulinic acid has shown inhibitory effects against several viruses.[12][13] Notably, it has been investigated as a potential therapeutic agent for HIV, with some derivatives showing potent anti-HIV activity.[14][15] It has also demonstrated activity against Herpes Simplex Virus (HSV).[12]
Experimental Protocols
Anti-inflammatory Assays for this compound
The following protocols were employed to evaluate the anti-inflammatory activity of this compound in LPS-stimulated RAW264.7 macrophages.
Cell Culture and Treatment:
RAW264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells were pre-treated with varying concentrations of HOA for 30 minutes before stimulation with 1 µg/mL of LPS for 24 hours.[4]
Nitric Oxide (NO) Quantification:
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (containing 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) were mixed, and the absorbance was measured at a specific wavelength to determine the nitrite concentration.[2][16]
Cytokine Measurement (TNF-α and IL-6):
The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[2] This involved coating a 96-well plate with a capture antibody specific for the cytokine of interest, followed by the addition of the supernatant. A detection antibody conjugated to an enzyme was then added, and a substrate was used to generate a colorimetric signal proportional to the amount of cytokine present.[9][17]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and antiviral activity of lupane triterpenoids with modified cycle E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceasia.org [scienceasia.org]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISA Protocol [protocols.io]
A Comparative Guide to the Anti-Inflammatory Effects of Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of three well-studied pentacyclic triterpenoids: Ursolic Acid, Oleanolic Acid, and Betulinic Acid. The information presented is supported by experimental data to aid in the evaluation of these compounds as potential anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of Ursolic Acid, Oleanolic Acid, and Betulinic Acid on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This data is compiled from a study that directly compared these compounds under the same experimental conditions, allowing for a reliable assessment of their relative potency.
| Compound | Assay | IC50 (µM) |
| Ursolic Acid | NO Production | 10.3 |
| PGE2 Production | 8.5 | |
| Oleanolic Acid | NO Production | 12.1 |
| PGE2 Production | 9.8 | |
| Betulinic Acid | NO Production | 15.6 |
| PGE2 Production | 13.2 |
IC50 values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50%. Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test triterpenoids (Ursolic Acid, Oleanolic Acid, or Betulinic Acid) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
After the incubation period with triterpenoids and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[1]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Prostaglandin E2 (PGE2) Measurement by ELISA
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
General Procedure:
-
Collect the cell culture supernatant after treatment.
-
Add the supernatant, along with a fixed amount of PGE2 conjugated to a reporter enzyme (like horseradish peroxidase), to a microplate pre-coated with a monoclonal antibody against PGE2.
-
During incubation, the PGE2 in the sample competes with the enzyme-conjugated PGE2 for binding to the antibody.
-
After washing away unbound substances, a substrate solution is added to the wells, resulting in color development that is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the PGE2 concentration based on a standard curve.
TNF-α and IL-6 Measurement by ELISA
The levels of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using specific sandwich ELISA kits.[2][3][4]
General Procedure:
-
Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[2]
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.[2]
-
Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine.
-
Incubate, then wash, and add streptavidin-horseradish peroxidase (HRP) conjugate.[2]
-
Incubate, wash again, and add a substrate solution (e.g., TMB) to develop color.[3]
-
Stop the reaction with a stop solution and measure the absorbance.[3]
-
The concentration of the cytokine is determined by comparison to a standard curve.[2]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of these triterpenoids are primarily mediated through the inhibition of key signaling pathways involved in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.
Caption: General overview of the MAPK signaling pathway inhibition.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
A Comparative Analysis of the Mechanisms of Action of Lupane Triterpenes: 20-Hydroxy-3-oxo-28-lupanoic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of 20-Hydroxy-3-oxo-28-lupanoic acid and other prominent lupane (B1675458) triterpenes, namely betulinic acid and lupeol (B1675499). By presenting supporting experimental data, detailed protocols, and signaling pathway diagrams, this document aims to be a valuable resource for researchers in the field of natural product-based drug discovery.
Introduction to Lupane Triterpenes
Lupane-type pentacyclic triterpenes are a class of naturally occurring compounds widely distributed in the plant kingdom. They have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide will delve into the molecular mechanisms underpinning the bioactivities of these compounds, with a special focus on what is currently known about this compound in comparison to its more extensively studied relatives, betulinic acid and lupeol.
Comparative Mechanism of Action
Lupane triterpenes exert their biological effects by modulating a variety of cellular signaling pathways. While there are common targets, subtle structural differences among these molecules can lead to distinct mechanisms of action and biological outcomes.
This compound:
Limited but significant research has illuminated the anti-inflammatory properties of this compound. A key study demonstrated its ability to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The primary mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved through the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which subsequently leads to the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.
A structurally related compound, 28-hydroxy-3-oxo-lup-20-(29)-en-30-al, has been reported to exhibit significant cytotoxic activity and induce apoptosis in human leukemia HL60 cells, suggesting that compounds with this core structure have potential as anticancer agents.[2][3] However, specific cytotoxic data for this compound is not yet available in the public domain.
Betulinic Acid:
Betulinic acid is one of the most extensively studied lupane triterpenes, with well-documented anticancer and anti-inflammatory activities.
-
Anticancer Mechanism: Betulinic acid is a potent inducer of apoptosis in a variety of cancer cell lines.[4] Its primary mechanism involves the direct activation of the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases. This process appears to be independent of the p53 tumor suppressor protein in many cancer types. Betulinic acid has been shown to be effective against melanoma, neuroblastoma, and certain types of leukemia.[4]
-
Anti-inflammatory Mechanism: Betulinic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of NF-κB and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]
Lupeol:
Lupeol is another versatile lupane triterpene with a broad spectrum of pharmacological activities.
-
Anticancer Mechanism: Lupeol has demonstrated antiproliferative and pro-apoptotic effects in various cancer models. It is known to modulate multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, leading to the inhibition of cancer cell growth and survival.[6] Lupeol can also sensitize cancer cells to conventional chemotherapeutic agents.
-
Anti-inflammatory Mechanism: The anti-inflammatory properties of lupeol are well-established. It inhibits the production of pro-inflammatory cytokines such as TNF-α and interleukins by suppressing the NF-κB signaling pathway.[6][7] Lupeol has also been shown to inhibit the activity of enzymes involved in the inflammatory process, such as COX and lipoxygenase (LOX).[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of betulinic acid and lupeol. Currently, specific IC50 values for this compound are not publicly available.
Table 1: Cytotoxic Activity (IC50 values) of Betulinic Acid and Lupeol against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Betulinic Acid | EPG85-257P | Human Gastric Carcinoma | 2.01 - 6.16 | [4] |
| Betulinic Acid | EPP85-181P | Human Pancreatic Carcinoma | 3.13 - 7.96 | [4] |
| Betulinic Acid | CL-1 | Canine Mastocytoma | 23.50 | [8] |
| Betulinic Acid | CLBL-1 | Canine B-cell Lymphoma | 18.2 | [8] |
| Betulinic Acid | D-17 | Canine Osteosarcoma | 18.59 | [8] |
| Betulinic Acid | MDA-MB-231 | Human Breast Cancer | 17.21 (48h) | [9] |
| Lupeol | CEM | T-lymphoblastic Leukemia | 50 | [6] |
| Lupeol | MCF-7 | Human Breast Cancer | 50 | [6] |
| Lupeol | A-549 | Human Lung Carcinoma | 50 | [6] |
| Lupeol | HeLa | Human Cervical Carcinoma | 37 | [6] |
| Lupeol | A375 | Human Malignant Melanoma | 66.59 | [10] |
| Lupeol | RPMI-7951 | Human Malignant Melanoma | 45.54 | [10] |
| Lupeol | MCF-7 | Human Breast Cancer | 80 | [11] |
Table 2: Anti-inflammatory Activity of Lupane Triterpenes.
| Compound | Assay | Target/Mediator | Activity/IC50 | Reference |
| Betulinic Acid | LPS-stimulated macrophages | NO production | Inhibition | [5] |
| Betulinic Acid | LPS-stimulated macrophages | COX-2 expression | Inhibition | [5] |
| Lupeol | Soybean lipoxygenase-1 (15-sLO) | 15-sLO | IC50 = 35 µM | [6] |
| Lupeol | LPS-treated macrophages | TNF-α, IL-1β | Decreased production | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the mechanisms of action of these compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube and add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/Akt, NF-κB)
-
Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, IκBα, p65) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these lupane triterpenes and a general experimental workflow for their investigation.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anticancer mechanism of Betulinic Acid via the mitochondrial pathway.
Caption: Anticancer and anti-inflammatory mechanisms of Lupeol.
Caption: General experimental workflow for investigating lupane triterpenes.
Conclusion and Future Directions
This guide provides a comparative overview of the mechanisms of action of this compound, betulinic acid, and lupeol. While significant progress has been made in understanding the anticancer and anti-inflammatory properties of betulinic acid and lupeol, research on this compound is still in its early stages. The available evidence strongly suggests its potential as an anti-inflammatory agent through the inhibition of the PI3K/Akt/NF-κB and MAPK pathways.
Future research should focus on:
-
Elucidating the full spectrum of biological activities of this compound, including its potential anticancer effects.
-
Determining the quantitative efficacy (e.g., IC50 values) of this compound in various in vitro and in vivo models.
-
Conducting direct comparative studies of this compound with other lupane triterpenes to identify unique structure-activity relationships.
-
Investigating the safety and pharmacokinetic profiles of this compound to assess its potential for further drug development.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this and other promising lupane triterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic lupane-type triterpenoids from Acacia mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 11. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Diabetic Potential of 20-Hydroxy-3-oxo-28-lupanoic Acid: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo experimental data on the anti-diabetic effects of 20-Hydroxy-3-oxo-28-lupanoic acid is not yet available in published literature, its structural similarity to other well-researched lupane-type triterpenoids, such as betulinic acid and lupeol (B1675499), suggests a strong potential for hypoglycemic activity. This guide provides a comparative analysis of the in vivo anti-diabetic performance of these related triterpenoids against standard-of-care medications, metformin (B114582) and glibenclamide. The data presented is collated from studies utilizing the streptozotocin (B1681764) (STZ)-induced diabetic rodent model, a widely accepted paradigm for preclinical diabetes research.
This guide aims to offer a valuable resource for researchers designing in vivo studies to validate the anti-diabetic efficacy of this compound by providing benchmark data and detailed experimental protocols.
Comparative Efficacy of Anti-Diabetic Compounds
The following tables summarize the quantitative data on the effects of betulinic acid, lupeol, metformin, and glibenclamide on key diabetic parameters in STZ-induced diabetic animal models.
Table 1: Effect on Fasting Blood Glucose (FBG)
| Compound | Animal Model | Dosage | Duration | FBG Reduction (%) | Reference |
| Betulinic Acid | Male NMRI Mice | 10, 20, 40 mg/kg | 14 days | Significant reduction | [1] |
| Female Wistar Rats | 20, 50 mg/kg | 28 days | Significant improvement in glycemic response | [2] | |
| Lupeol | Male STZ-induced Diabetic Mice | 10 mg/kg | Single dose | Significant reduction at 30, 60, and 120 min post-starch load | [3] |
| Alloxan-induced Diabetic Rats | 100 mg/kg | 28 days | 47.51% | [4] | |
| STZ-induced Diabetic Mice | Not specified | 28 days | 70.82% | [5] | |
| Metformin | STZ-induced Diabetic Rats | 100 mg/kg | 3 days | 23.9% | [6] |
| STZ-induced Diabetic Rats | 500 mg/kg | 10 days | 35.46% | [7] | |
| HFD/STZ-induced T2DM Rats | 300 mg/kg | 8 weeks | Significant improvement | [8] | |
| Glibenclamide | STZ-induced Diabetic Rats | 5, 10 mg/kg | Not specified | Significant decrease | [9] |
| STZ-induced Diabetic Rats | 10 mg/kg | 10 days | Significant reduction | [10] | |
| STZ-induced Diabetic Rats | 0.6 mg/kg | Not specified | Significant decrease in OGTT | [11] |
Table 2: Performance in Oral Glucose Tolerance Test (OGTT)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Betulinic Acid (as Betulin) | Female Wistar Rats | 20, 50 mg/kg | Improved glucose tolerance, significantly lower AUC | [2] |
| Lupeol | STZ-induced Diabetic Mice | 10 mg/kg | Significantly lower blood glucose at 30, 60, and 120 min; significantly lower AUC | [3] |
| Metformin | HFD/STZ-induced T2DM Rats | 500 mg/kg | Significantly lower blood glucose at 30, 60, and 120 min | [12] |
| Glibenclamide | Not specified | Not specified | Improved glucose tolerance in low insulin (B600854) responders | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design of future studies.
Induction of Diabetes Mellitus (Streptozotocin Model)
This protocol is a common method for inducing Type 1 and Type 2 diabetes in rodents.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g) or mice (e.g., C57BL/6J).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Induction:
-
For Type 2 diabetes models, feed animals a high-fat diet for 4-8 weeks to induce insulin resistance.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate (B86180) buffer (pH 4.5). The dosage varies by animal and desired severity of diabetes (e.g., 35-65 mg/kg for rats).
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
To prevent initial STZ-induced hypoglycemia, provide animals with a 5-10% sucrose (B13894) solution to drink for the first 24 hours post-injection.
-
-
Confirmation of Diabetes:
-
After 48-72 hours, measure fasting blood glucose levels from a tail vein blood sample using a glucometer.
-
Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and can be used for the study.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load and is a primary indicator of insulin sensitivity.
-
Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water.
-
Procedure:
-
Record the baseline fasting blood glucose level (t=0) from a tail vein blood sample.
-
Administer the test compound or vehicle orally at the predetermined dose.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally via gavage.
-
Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis: Plot the blood glucose concentration against time. The Area Under the Curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity by assessing the response to an exogenous insulin injection.
-
Animal Preparation: Fast the animals for a shorter period (e.g., 4-6 hours) to prevent hypoglycemia.
-
Procedure:
-
Record the baseline fasting blood glucose level (t=0).
-
Administer human insulin (typically 0.75-1.0 IU/kg body weight) via intraperitoneal injection.
-
Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Anti-Diabetic Screening
The following diagram illustrates a typical workflow for evaluating the anti-diabetic potential of a test compound in vivo.
References
- 1. scielo.br [scielo.br]
- 2. Protective Effect of Betulin on Streptozotocin–Nicotinamide-Induced Diabetes in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviating effects of lupeol on postprandial hyperglycemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospective role of lupeol from Pterocarpus santalinus leaf against diabetes: An in vitro, in silico, and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of long-term glibenclamide treatment on glucose tolerance, insulin secretion and serum lipids in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of betulin on cognitive decline in streptozotocin (STZ)-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 20-Hydroxy-3-oxo-28-lupanoic Acid and Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 20-Hydroxy-3-oxo-28-lupanoic acid and other structurally related triterpenoids. In the absence of direct cross-validation studies for this specific analyte, this document details and compares validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods developed for similar compounds. This information serves as a valuable resource for researchers in selecting and developing robust analytical techniques for pharmacokinetic, toxicokinetic, and bioavailability studies.
Comparison of Validated Analytical Methods
The following table summarizes the key performance parameters of various LC-MS/MS methods developed for the quantification of triterpenoids, providing a baseline for methodological comparison and selection.
| Parameter | Method A: Cyanoenone Triterpenoid in Brain Tissue[1][2] | Method B: Pentacyclic Triterpenoids in Plant Biomass[3] | Method C: Triterpenoids in Ganoderma lucidum[4][5] |
| Instrumentation | LC-MS/MS[1][2] | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[3] | HPLC-DAD-ESI-MSn[4] |
| Matrix | Brain Homogenate[1][2] | Plant Biomass (Mosses, Fireweed)[3] | Ganoderma lucidum Extract[4] |
| Extraction Method | Protein Precipitation followed by Supported Liquid Extraction[1][2] | Not specified | Chloroform Extraction[4] |
| Quantification Range | 3.00–3000 ng/g[1][2] | Not explicitly stated, Limits of Detection are 4–104 µg L−1[3] | Not specified |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/g[1][2] | Not specified | Not specified |
| Accuracy and Precision | Within 15% (20% at LLOQ)[1][2] | Not specified | Not specified |
| **Linearity (R²) ** | ≥0.9975[1] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared methods.
Method A: Quantification of a Cyanoenone Triterpenoid in Brain Tissue
-
Sample Preparation: Brain tissue is homogenized in phosphate-buffered saline. The analyte is then extracted from the homogenate using protein precipitation followed by supported liquid extraction.[1][2]
-
Chromatography: A liquid chromatography system is used for the separation of the analyte.
-
Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of the analyte.
-
Validation: The method was validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, accuracy, precision, and interference.[1][2] The validated quantification range was 3.00–3000 ng/g in brain tissue samples as small as 5 mg.[1][2]
Method B: Determination of Pentacyclic Triterpenoids in Plant Biomass
-
Chromatographic System: An LCMS-8040 high-performance liquid chromatography–tandem mass spectrometry system (Shimadzu) was used, consisting of a Nexera LC-30 liquid chromatograph and a triple quadrupole mass analyzer.[3]
-
Column: A Hypercarb column (30 × 3.0 mm, 3.0 µm particle size) with a porous graphitic carbon stationary phase was maintained at 60 °C.[3]
-
Mobile Phase: A gradient elution was performed with eluent A (methanol-acetonitrile, 1:1) and eluent B (ethyl acetate—isopropanol, 1:1), both containing 0.5% formic acid. The flow rate was 0.8 mL min−1.[3]
-
Detection: Atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) in the multiple reaction monitoring (MRM) mode was utilized for detection.[3]
Method C: Analysis of Triterpenoids in Ganoderma lucidum
-
Sample Preparation: Triterpenoids were extracted from Ganoderma lucidum using chloroform.[4]
-
Chromatography: Separation was achieved on a Zorbax SB-C18 column with an acetonitrile-0.2% acetic acid gradient.[4]
-
Mass Spectrometry: An electrospray ionization trap tandem mass spectrometer (ESI-MSn) was used for characterization, with detection in the negative ion mode.[4] The fragmentation behavior was used to classify the triterpenoids into five types.[4]
Signaling Pathway
Triterpenoids, such as the cyanoenone derivatives, are known to exert their biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[4]
Caption: The Keap1-Nrf2 signaling pathway activation by inducers like triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Effects of Doxorubicin and Vincristine on HeLa and MCF-7 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two widely used chemotherapeutic agents, Doxorubicin (B1662922) and Vincristine (B1662923), on two common cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). The information presented is synthesized from multiple in vitro studies to aid in experimental design and data interpretation.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Doxorubicin and Vincristine on HeLa and MCF-7 cells as reported in various studies. It is important to note that IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and the specific cytotoxicity assay used.
Table 1: IC50 Values of Doxorubicin on HeLa and MCF-7 Cell Lines
| Cell Line | Cancer Type | IC50 Value (Doxorubicin) | Incubation Time | Assay Method | Reference |
| HeLa | Cervical Cancer | 124.6 nM | 48 hours | MTT | [1] |
| HeLa | Cervical Cancer | 0.374 µM | 72 hours | MTT | [2] |
| HeLa | Cervical Cancer | ~0.1 - 1.0 µM | 48-72 hours | MTT | [3] |
| MCF-7 | Breast Adenocarcinoma | 7.371 nM | 48 hours | CCK-8 | [4] |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 µM | 48-72 hours | MTT | [3] |
Table 2: IC50 Values of Vincristine on HeLa and MCF-7 Cell Lines
| Cell Line | Cancer Type | IC50 Value (Vincristine) | Incubation Time | Assay Method | Reference |
| HeLa | Cervical Cancer | Not explicitly found in a single direct study with MCF-7 comparison | - | - | - |
| MCF-7 | Breast Adenocarcinoma | 239.51 µmol/mL | 48 hours | MTT | [5] |
| MCF-7 | Breast Adenocarcinoma | 7.371 nM (VCR-resistant) | 48 hours | CCK-8 | [4] |
Note: The significant discrepancy in Vincristine's IC50 value for MCF-7 cells in different studies highlights the impact of experimental variability and cell line-specific resistance.
Experimental Protocols
The following is a generalized methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and cytotoxicity. Specific parameters may vary between studies.
MTT Assay Protocol
-
Cell Seeding:
-
HeLa or MCF-7 cells are harvested during their logarithmic growth phase.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Stock solutions of Doxorubicin and Vincristine are prepared and serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the various drug concentrations.
-
Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
Plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxic effects of Doxorubicin and Vincristine using the MTT assay.
Signaling Pathways
Doxorubicin-Induced Apoptosis
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response pathway. This culminates in the induction of apoptosis.
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Vincristine-Induced Apoptosis
Vincristine, a vinca (B1221190) alkaloid, disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization. This leads to mitotic arrest at the metaphase, which subsequently triggers the apoptotic cascade.
Caption: Simplified signaling pathway of Vincristine-induced apoptosis.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Differential Gene Expression Analysis: Unveiling the Anti-inflammatory Mechanisms of 20-Hydroxy-3-oxo-28-lupanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Transcriptomic Effects of a Promising Lupane (B1675458) Triterpenoid
20-Hydroxy-3-oxo-28-lupanoic acid, a naturally derived pentacyclic triterpene, has demonstrated significant anti-inflammatory properties. This guide provides an in-depth comparison of its effects on gene expression with other relevant lupane triterpenoids, supported by experimental data and detailed protocols to aid in further research and development.
Comparative Analysis of Differential Gene Expression
Treatment with this compound (also known as HOA) has been shown to significantly alter the gene expression profile in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation. A comprehensive transcriptome analysis using RNA sequencing revealed 388 differentially expressed genes (DEGs) in cells treated with both LPS and HOA compared to those treated with LPS alone.[1][2]
The following table summarizes the quantitative data for key genes identified and validated by qPCR, comparing the effects of HOA with other notable lupane triterpenoids, Betulinic Acid and Lupeol. This comparison highlights both overlapping and distinct mechanisms of action.
| Gene | Function | This compound (HOA) in LPS-stimulated RAW264.7 cells | Betulinic Acid (in various cancer cell lines) | Lupeol (in various cancer and skin models) |
| Inflammatory Response & Cytokines | ||||
| iNOS (Nos2) | Produces nitric oxide, a key inflammatory mediator. | Suppressed gene expression.[3][4] | - | - |
| TNF-α (Tnf) | Pro-inflammatory cytokine. | Suppressed gene expression.[3][4] | - | Downregulated.[5] |
| IL-6 (Il6) | Pro-inflammatory cytokine. | Suppressed gene expression.[3][4] | - | - |
| Ccl9 | Chemokine involved in immune cell recruitment. | Downregulated.[1][2] | - | - |
| Ccl20 | Chemokine involved in lymphocyte recruitment. | Downregulated.[1][2] | - | - |
| Tlr4 | Toll-like receptor 4, recognizes LPS. | Downregulated.[1][2] | - | - |
| Lif | Leukemia inhibitory factor, a cytokine with diverse roles. | Downregulated.[1][2] | - | - |
| IL-15 (Il15) | Cytokine involved in T-cell and NK cell activation. | Downregulated.[1][2] | - | - |
| Apoptosis & Cell Cycle | ||||
| Bcl2l1 | Anti-apoptotic protein. | Downregulated.[1][2] | Decreased expression of Bcl-2.[6] | Downregulation of Bcl-2.[7] |
| Bax | Pro-apoptotic protein. | - | Increased expression.[6] | Upregulation of Bax.[7] |
| Cyclin D1 (Ccnd1) | Regulates cell cycle progression. | - | Decreased expression.[6] | - |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis. | - | - | Upregulation of p53.[7] |
| Caspase-3 (Casp3) | Key executioner of apoptosis. | - | - | Upregulation of Caspase-3.[7] |
| Signal Transduction & Transcription Factors | ||||
| Mapkapk2 | MAPK-activated protein kinase 2, involved in stress and inflammatory responses. | Downregulated.[1][2] | - | - |
| Socs3 | Suppressor of cytokine signaling 3. | Downregulated.[1][2] | - | - |
| Tnfaip3 | TNF alpha induced protein 3, a negative regulator of NF-κB signaling. | Downregulated.[1][2] | - | - |
| Tet2 | Tet methylcytosine dioxygenase 2, involved in DNA demethylation and gene regulation. | Downregulated.[1][2] | - | - |
| Other | ||||
| Saa3 | Serum amyloid A 3, an acute-phase inflammatory protein. | Downregulated.[1][2] | - | - |
| Sdc4 | Syndecan 4, a cell surface proteoglycan involved in cell adhesion and signaling. | Downregulated.[1][2] | - | - |
| Ddx3x | DEAD-box helicase 3, X-linked, involved in RNA metabolism and innate immunity. | Downregulated.[1][2] | - | - |
| Prdx5 | Peroxiredoxin 5, an antioxidant enzyme. | Downregulated.[1][2] | - | - |
| Tgf-β1 (Tgfb1) | Transforming growth factor beta 1, a cytokine with pleiotropic effects. | Downregulated.[1][2] | - | - |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the downregulation of key signaling pathways. Experimental evidence points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the inflammatory response. Furthermore, this compound inhibits the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4]
Signaling pathway of this compound.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA extraction).
-
After reaching desired confluency (e.g., 70-80%), cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response. A control group (no treatment), a vehicle control group, and an LPS-only group should be included.
-
II. RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish by adding a TRIzol-based reagent (e.g., TRIzol®).
-
Homogenize the lysate by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and perform phase separation by adding chloroform, followed by centrifugation.
-
Carefully transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol (B130326) and centrifuging.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase kit according to the manufacturer's instructions. This typically involves mixing the RNA template with reverse transcriptase, dNTPs, and primers (e.g., random hexamers or oligo(dT) primers).
-
Experimental workflow for gene expression analysis.
III. Differential Gene Expression Analysis
A. Quantitative Real-Time PCR (RT-qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. The relative gene expression can be calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH).
B. RNA Sequencing (RNA-seq)
-
Library Preparation: Construct sequencing libraries from the isolated RNA. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated between different experimental conditions (e.g., LPS+HOA vs. LPS). The output will typically include log2 fold changes and p-values for each gene.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
References
- 1. Frontiers | 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages [frontiersin.org]
- 2. 20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Betulinic acid decreases expression of bcl-2 and cyclin D1, inhibits proliferation, migration and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lupeol induces p53 and cyclin-B-mediated G2/M arrest and targets apoptosis through activation of caspase in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 20-Hydroxy-3-oxo-28-lupanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of 20-Hydroxy-3-oxo-28-lupanoic acid (HOA), a lupane-type triterpene with demonstrated anti-inflammatory properties. Due to the limited publicly available data on the specific therapeutic index of HOA, this document leverages data from the closely related and well-studied triterpenoid, Betulinic Acid, as a surrogate for quantitative comparison. The guide also benchmarks these compounds against Dexamethasone, a standard-of-care corticosteroid.
Executive Summary
To provide a quantitative perspective, this guide presents a comparative analysis using Betulinic Acid, another lupane-type triterpene with a more extensively characterized biological profile. Betulinic acid has demonstrated selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal cells, indicating a favorable therapeutic window for anti-cancer applications.[3] Dexamethasone is included as a well-established anti-inflammatory agent for a benchmark comparison.
Data Presentation: Comparative Analysis of Bioactivity
The following table summarizes the available quantitative data for this compound, Betulinic Acid, and Dexamethasone. The therapeutic index (TI) is calculated as the ratio of cytotoxicity (IC50 in a normal cell line) to efficacy (IC50 for the therapeutic effect). A higher TI suggests a more favorable safety profile.
| Compound | Therapeutic Effect | Efficacy (IC50) | Cell Line (Efficacy) | Cytotoxicity (IC50) | Cell Line (Cytotoxicity) | Calculated Therapeutic Index (TI) |
| This compound (HOA) | Anti-inflammatory (NO Inhibition) | Data not available | RAW264.7 | > Tested Concentrations | RAW264.7 | Not Calculable |
| Betulinic Acid (Surrogate) | Cytotoxicity (Anti-cancer) | 16.91 µM | A375 (Melanoma) | > 50 µM | HaCaT (Normal Keratinocytes) | > 2.96 |
| 18.16 µM | MV4-11 (Leukemia) | 31.79 µM | BALB/3T3 (Normal Fibroblasts) | 1.75 | ||
| Dexamethasone | Anti-inflammatory (NO Inhibition) | ~0.1 µM - 10 µM | J774 (Macrophage) | 329 µg/mL (~789 µM) | HepG2 (Hepatocellular Carcinoma) | Variable, cell-dependent |
| 34.60 µg/mL (~88 µM) | RAW264.7 (Macrophage) | Data not consistently reported for normal cells |
Note: The therapeutic index for Betulinic Acid is presented as a proxy for a lupane-type triterpene. The actual therapeutic index of HOA for its anti-inflammatory effect may differ and requires further investigation. The cytotoxicity of Dexamethasone is highly cell-type dependent.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is based on the measurement of nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants using the Griess reagent.
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC50 value is calculated as the concentration of the compound that inhibits nitric oxide production by 50%.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., RAW264.7, HaCaT, BALB/3T3) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 490 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Anti-inflammatory signaling pathway of HOA.
Experimental Workflow for Therapeutic Index Assessment
Caption: Workflow for Therapeutic Index determination.
References
- 1. 20-Hydroxy-3-Oxolupan-28-Oic Acid Attenuates Inflammatory Responses by Regulating PI3K–Akt and MAPKs Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of extraction methods for lupane triterpenoids
A Comparative Guide to the Extraction of Lupane (B1675458) Triterpenoids
Lupane-type pentacyclic triterpenoids, including prominent compounds like betulin, betulinic acid, and lupeol (B1675499), are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse pharmacological properties, such as anticancer, anti-inflammatory, and antiviral activities.[1][2] The efficient extraction of these compounds from plant matrices is a critical first step for research and drug development.
This guide provides a comparative overview of various extraction methods for lupane triterpenoids, summarizing quantitative data and presenting detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the isolated triterpenoids. Factors such as the solvent, temperature, extraction time, and the physical properties of the plant material must be optimized. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often offer higher efficiency and shorter extraction times compared to conventional methods.[3][4]
| Extraction Method | Target Triterpenoid(s) | Plant Source | Key Parameters | Yield / Efficiency | Advantages | Disadvantages |
| Maceration (Static/Dynamic) | Betulinic Acid | Eugenia florida Leaves | Solvent: Ethyl Acetate, Chloroform.[5] | High recovery, comparable to percolation.[6][5] | Simple, suitable for thermolabile compounds. | Time-consuming, large solvent volume required.[7][8] |
| Soxhlet Extraction | Betulinic Acid | Eugenia florida Leaves | Solvent: Ethyl Acetate, Chloroform.[6] | Lower yield than maceration for Betulinic Acid.[6] | Continuous extraction, reduced solvent volume.[6] | Prolonged exposure to high heat may degrade compounds.[6][7] |
| Ultrasound-Assisted Extraction (UAE) | Betulinic Acid | Ziziphus jujuba | 15 min ultrasonic treatment every 4h for 24h. Yield: 48.52 ppm.[3] | Rapid, efficient, reduced energy consumption.[9] | High power may degrade compounds.[10] | |
| Ultrasound-Assisted Extraction (UAE) | Total Triterpenoids | Chaenomeles speciosa Leaves | 93% Ethanol (B145695), 390W, 30 min, 70°C.[10][11] | 36.77 mg/g.[10][11] | Increased extraction yield in shorter time.[10][12] | Equipment cost. |
| Microwave-Assisted Extraction (MAE) | Lupeol | Cuscuta reflexa | Methanol (B129727), 160W, 3 min. | More efficient than conventional methods.[13] | Extremely fast, reduced solvent use, higher yield.[14] | Potential for localized overheating, not suitable for all solvents. |
| Microwave-Assisted Extraction (MAE) | Betulinic Acid | Ziziphus jujuba | Continuous shaking with 3 min intermittent microwave treatment.[3] | 61.81 ppm (highest among compared methods).[3] | High efficiency and speed.[3][4] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Betulin | Birch Bark | Supercritical CO₂, often with ethanol as a modifier. | A promising alternative to conventional solvent extraction. | "Green" technology, high purity of extracts.[15][16] | High initial investment cost, complex operation.[17][16] |
| Percolation | Betulinic Acid | Eugenia florida Leaves | Solvent renewal process.[6] | High recovery, comparable to maceration.[6][5] | Efficient due to solvent renewal. | Can be more complex than simple maceration. |
Experimental Workflow for Comparative Extraction
The following diagram illustrates a general workflow for the comparative study of different extraction methods for lupane triterpenoids, from sample preparation to final quantification.
Caption: Workflow for comparing lupane triterpenoid (B12794562) extraction methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key extraction and analysis techniques cited in this guide.
Sample Preparation
A consistent sample preparation method is essential for comparing different extraction techniques.
-
Drying: Air-dry the plant material (e.g., leaves, bark) at room temperature or in an oven with air circulation at 25-30°C to reduce moisture content.[6]
-
Grinding: Grind the dried material into a fine powder using an industrial mill to increase the surface area for solvent interaction.[6][18] The particle size can influence extraction efficiency.[6]
Conventional Extraction Methods
a) Maceration (Static or Dynamic)
-
Place the powdered plant material in a sealed container.
-
Submerge the powder with a suitable organic solvent (e.g., ethanol, methanol, ethyl acetate, or chloroform).[18]
-
For static maceration, allow the mixture to stand at room temperature for an extended period (e.g., 72 hours).[18]
-
For dynamic maceration, agitate the mixture using a shaker.
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[18]
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[18]
b) Soxhlet Extraction
-
Place the powdered plant material in a thimble within the main chamber of a Soxhlet extractor.
-
Add the extraction solvent to the distillation flask.
-
Heat the flask. The solvent vapor travels up a distillation arm and condenses onto the plant material.
-
The solvent fills the chamber and extracts the triterpenoids. Once the chamber is full, it automatically siphons the solvent and dissolved compounds back into the distillation flask.
-
This cycle is repeated continuously. The main disadvantage is the constant exposure of the extract to the solvent's boiling point, which may cause degradation.[6]
Modern Extraction Methods
a) Microwave-Assisted Extraction (MAE)
-
Accurately weigh the powdered plant material (e.g., 1 gram) and place it in a microwave-safe open vessel.[13]
-
Add the chosen solvent (e.g., 10 mL of methanol). Methanol is often selected for its high dielectric constant.[13]
-
Irradiate the mixture in a modified microwave system under optimized conditions. For lupeol from Cuscuta reflexa, optimal conditions were 160 Watts for 3 minutes.[13] Higher power levels (e.g., 640 Watts) may cause degradation.[13]
-
After irradiation, allow the mixture to cool and then filter it through Whatman No. 41 filter paper.[13]
b) Ultrasound-Assisted Extraction (UAE)
-
Place a specific amount of powdered plant material into an extraction vessel (e.g., 2 grams of sample in 50 mL of 95% ethanol).[3]
-
Submerge the vessel in an ultrasonic bath.
-
Sonicate the mixture at a specific power and temperature for a defined duration. For total triterpenoids from Chaenomeles speciosa, optimal conditions were 390 W at 70°C for 30 minutes.[10][11]
-
After sonication, filter the extract to remove solid plant material.[3]
Post-Extraction Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and robust technique for the separation and quantification of non-volatile compounds like lupane triterpenoids.[1]
-
Reagents and Materials:
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.[1]
-
Standards: Reference standards of betulinic acid, betulin, and lupeol with purity >95%.[1]
-
Sample Preparation: Syringe filters (0.2 or 0.45 µm).[1]
-
-
Instrumentation: An HPLC system equipped with a pump, degasser, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[1]
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) by dissolving 10 mg of each reference standard in 10 mL of methanol or acetonitrile in separate volumetric flasks.[1]
-
Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove particulates before injection.[1]
-
-
Chromatographic Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, as many triterpenoids lack strong chromophores.[19][20]
-
Quantification: Identify and quantify the triterpenoids in the samples by comparing their retention times and peak areas to those of the reference standards.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. biozoojournals.ro [biozoojournals.ro]
- 10. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. greenpharmacy.info [greenpharmacy.info]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 17. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 20-Hydroxy-3-oxo-28-lupanoic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 20-Hydroxy-3-oxo-28-lupanoic acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection.
Immediate Safety and Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The concentration or approximate quantity.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Any other components in the waste mixture.
-
-
Waste Segregation: Do not mix waste containing this compound with other incompatible waste streams.
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment bin, away from general work areas, heat sources, and drains.
-
Disposal Request: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its potential interactions and for safe handling.
| Property | Value | Source |
| CAS Number | 93372-87-3 | [BioCrick[1]](--INVALID-LINK--), [PubChem[2]](--INVALID-LINK--) |
| Molecular Formula | C30H48O4 | [PubChem[2]](--INVALID-LINK--), [Invivochem[3]](--INVALID-LINK--) |
| Molecular Weight | 472.7 g/mol | [PubChem[2]](--INVALID-LINK--) |
| Appearance | Solid | [BioCrick[1]](--INVALID-LINK--) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [BioCrick[1]](--INVALID-LINK--) |
Experimental Protocols
Small Spill Clean-up:
In the event of a small spill of this compound powder:
-
Restrict Access: Cordon off the affected area to prevent the spread of the material.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: All materials used for clean-up must be disposed of as hazardous waste.
Visual Guidance
The following diagrams illustrate the proper workflow for waste disposal and the logical relationships in handling this compound.
References
Personal protective equipment for handling 20-Hydroxy-3-oxo-28-lupanoic acid
Essential Safety and Handling Guide for 20-Hydroxy-3-oxo-28-lupanoic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE regimen is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles or a face shield.[1][2] | To protect against splashes, dust, and aerosols.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] A lab coat or chemical-resistant coveralls.[1][2] | To prevent skin contact with the chemical.[2][3] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder outside of a fume hood.[1][2][5] | To prevent inhalation of airborne particles.[2][6] |
| Footwear | Closed-toe shoes.[3][4][7] | To protect feet from spills.[3][7] |
Quantitative Exposure Limits (Placeholder)
The following table should be populated with data from the specific Safety Data Sheet (SDS) for this compound once obtained.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | Data not available | Insert SDS reference |
| Threshold Limit Value (TLV) | Data not available | Insert SDS reference |
| Immediately Dangerous to Life or Health (IDLH) | Data not available | Insert SDS reference |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural guide for the safe handling of this compound from receipt to storage.
1. Pre-Handling Preparations:
- Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound.
- Ensure that all necessary PPE is available and in good condition.[8]
- Verify that the chemical fume hood is functioning correctly.[9]
- Locate the nearest safety shower and eyewash station.[7]
- Prepare a designated and clearly labeled workspace for handling the compound.[8]
2. Handling the Compound:
- All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][9]
- Don appropriate PPE before opening the container.[3]
- When weighing the powder, do so on a disposable weigh paper or in a tared container to prevent contamination of the balance.[6]
- Use a spatula or other appropriate tool to transfer the powder, avoiding scooping in a manner that generates dust.[6]
- Keep the container of the chemical closed when not in use.[6][7]
3. Post-Handling Procedures:
- Clean the work area thoroughly after handling is complete.[8] Wet cleaning methods or a HEPA vacuum are preferred for cleaning up any residual powder to avoid generating dust.[6]
- Decontaminate all equipment used during the process.
- Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the appropriate waste stream.
- Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][8]
4. Storage:
- Store this compound in a tightly sealed, clearly labeled container.[4][10]
- Store in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
- Follow any specific storage temperature requirements provided by the supplier.
Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment.[11]
1. Waste Identification and Segregation:
- All waste contaminated with this compound, including disposable PPE, weigh papers, and contaminated labware, should be considered hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent accidental reactions.[11][12]
2. Waste Collection and Labeling:
- Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[13]
- The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (if known).[13]
- Keep the waste container closed except when adding waste.[13]
3. Waste Storage:
- Store the hazardous waste container in a designated and secure area, away from general laboratory traffic.[11]
- Ensure the storage area is well-ventilated.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
- Do not dispose of this compound down the drain or in the regular trash.[13]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. realsafety.org [realsafety.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. youtube.com [youtube.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
